2-(4-Methylpiperazin-1-ylmethyl)benzylamine
Description
Properties
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGWICVOLZFMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585490 | |
| Record name | 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-50-1 | |
| Record name | 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methylpiperazin-1-ylmethyl)benzylamine (CAS 879896-50-1): A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylpiperazin-1-ylmethyl)benzylamine, identified by CAS number 879896-50-1, is a bifunctional chemical entity increasingly recognized for its role as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known properties of this compound, a plausible synthetic protocol, and its putative role and mechanism of action within a PROTAC construct.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 879896-50-1 | [1] |
| Molecular Formula | C13H21N3 | [1] |
| Molecular Weight | 219.33 g/mol | [1] |
| Appearance | Not specified (likely an oil or solid) | |
| Boiling Point | 330.7 °C (Predicted) | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 2-8 °C, under inert atmosphere | |
| Classification | Protein Degrader Building Block | [1] |
Role in PROTAC Drug Development
This compound serves as a linker component in the modular design of PROTACs. A PROTAC molecule is comprised of three key parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is of critical importance as its length, rigidity, and chemical nature influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent protein degradation.
The structure of this compound offers two reactive sites for conjugation: the primary amine of the benzylamine moiety and the tertiary amine within the piperazine ring, which can be functionalized. The primary amine is a common handle for forming amide bonds with a carboxylic acid group on either the POI ligand or the E3 ligase ligand.
Hypothetical Experimental Protocols
Synthesis of this compound via Reductive Amination
A common and effective method for the synthesis of substituted benzylamines is reductive amination. A hypothetical protocol for the synthesis of the title compound is as follows:
Materials:
-
2-(Aminomethyl)benzaldehyde
-
N-Methylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(aminomethyl)benzaldehyde (1.0 eq) in dichloroethane (DCE), add N-methylpiperazine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Synthesis of a PROTAC using this compound as a Linker
This protocol describes the conjugation of a hypothetical POI ligand (containing a carboxylic acid) to the benzylamine moiety of the linker, followed by attachment to a hypothetical E3 ligase ligand.
Step 1: Amide Coupling with POI Ligand
Materials:
-
This compound
-
POI-COOH (Protein of Interest ligand with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve POI-COOH (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the intermediate product (POI-Linker) by preparative HPLC.
Step 2: Functionalization and Coupling to E3 Ligase Ligand
This step would involve further modification of the piperazine moiety of the POI-Linker intermediate to enable coupling to the E3 ligase ligand. The specific chemistry would depend on the functional groups present on both the linker and the E3 ligase ligand (e.g., "click chemistry," another amide coupling, etc.).
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing this compound as a linker building block.
PROTAC Mechanism of Action: A Signaling Pathway
The diagram below outlines the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent proteasomal degradation of a target protein.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of PROTACs. Its bifunctional nature allows for its incorporation as a linker element to connect a target protein binder with an E3 ligase ligand. While detailed biological data for this specific compound is limited in the public domain, its classification as a "Protein Degrader Building Block" strongly indicates its utility in this rapidly advancing field of drug discovery. The provided hypothetical protocols and diagrams offer a foundational understanding for researchers and scientists looking to employ this and similar building blocks in the development of novel protein-degrading therapeutics. Further research into the impact of this specific linker on the efficacy and pharmacokinetic properties of PROTACs is warranted.
References
An In-depth Technical Guide to 2-(4-Methylpiperazin-1-ylmethyl)benzylamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] The versatility of the piperazine scaffold allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This has led to their use in developing treatments for conditions ranging from cancer and inflammatory disorders to neurological diseases.[1] The 2-(4-methylpiperazin-1-ylmethyl)benzylamine core represents a key pharmacophore, with its derivatives showing significant potential in targeted therapies, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and experimental protocols related to this important class of compounds.
Synthesis of this compound and its Analogs
The synthesis of this compound can be achieved through a multi-step process, drawing upon established methodologies for the synthesis of N-arylpiperazines and their derivatives. A common and effective approach involves the reductive amination of a suitable benzaldehyde precursor with N-methylpiperazine, followed by subsequent functional group transformations.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Pharmacological Activity
Derivatives of this compound have shown significant promise as potent and selective inhibitors of key signaling proteins implicated in cancer, particularly Phosphoinositide 3-kinases (PI3Ks) and the RET (Rearranged during Transfection) tyrosine kinase.
PI3K Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[4][5] Several complex molecules incorporating the 4-methylpiperazin-1-ylmethyl moiety have been identified as potent PI3K inhibitors. For instance, CYH33, a pyrrolo[2,1-f][6][7][8]triazine derivative, is a selective PI3Kα inhibitor with an IC50 of 5.9 nM.[4] Another notable example is GDC-0941, a thieno[3,2-d]pyrimidine derivative, which is a potent, selective, and orally bioavailable inhibitor of class I PI3K.[9]
RET Kinase Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of several types of cancer, including thyroid carcinoma and non-small cell lung cancer (NSCLC).[10] A benzamide derivative containing the 4-((4-methylpiperazin-1-yl)methyl) moiety has been discovered as a potent inhibitor of RET and its gatekeeper mutants, which are often responsible for acquired resistance to targeted therapies.[10] This compound exhibited significant antiproliferative activities against cancer cells with RET fusions and mutations, with GI50 values as low as 9 nM.[10]
Quantitative Data Summary
| Compound Class | Target | Key Derivative Example | IC50 / GI50 | Reference |
| Pyrrolo[2,1-f][6][7][8]triazines | PI3Kα | CYH33 | 5.9 nM (IC50) | [4] |
| Thieno[3,2-d]pyrimidines | Class I PI3K | GDC-0941 | Potent inhibitor | [9] |
| Benzamides | RET Kinase | Compound 9x | 4 nM (IC50 for RET) | [10] |
| Benzamides | RET-mutant cells | Compound 9x | 9 nM (GI50) | [10] |
Postulated Signaling Pathway
Based on the documented activity of its derivatives, this compound analogs likely exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT and mTOR. This leads to the suppression of cell growth, proliferation, and survival.
Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by derivatives.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of this compound derivatives, based on methodologies reported for analogous compounds.
Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile (Intermediate)
Materials:
-
2-Formylbenzonitrile
-
N-Methylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve 2-formylbenzonitrile (1 equivalent) in dichloroethane.
-
Add N-methylpiperazine (1.1 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-((4-methylpiperazin-1-yl)methyl)benzonitrile.
Synthesis of this compound (Final Product)
Materials:
-
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile
-
Lithium aluminum hydride (LiAlH4) or Raney Nickel/H2
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure (using LiAlH4):
-
Suspend lithium aluminum hydride (2 equivalents) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile (1 equivalent) in anhydrous tetrahydrofuran to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by conversion to a salt and recrystallization.
In Vitro Kinase Inhibition Assay (General Protocol)
Materials:
-
Recombinant human kinase (e.g., PI3Kα or RET)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (derivatives of this compound)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence detection of ADP production.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
This guide provides a foundational understanding of this compound derivatives and their analogs for researchers and drug development professionals. The provided synthetic routes and biological evaluation protocols offer a starting point for the exploration of this promising class of compounds.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. ijbpas.com [ijbpas.com]
- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RU2315762C2 - Method for synthesis of chiral n-arylpiperazines - Google Patents [patents.google.com]
- 9. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules are engineered to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three essential components: a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2][3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.[1]
The Linker: A Critical Determinant of PROTAC Efficacy
The linker is far more than a simple tether; it is a critical component that dictates the physicochemical properties and biological activity of the PROTAC.[3][4] The length, composition, rigidity, and attachment points of the linker profoundly influence the formation and stability of a productive ternary complex, which is essential for efficient protein degradation.[4][5] Key roles of the linker include:
-
Controlling Ternary Complex Geometry: The linker orients the POI and E3 ligase in a conformation conducive to ubiquitin transfer.
-
Modulating Physicochemical Properties: Linker composition affects solubility, permeability, and metabolic stability, which are crucial for bioavailability and cellular uptake.[4][6]
-
Influencing Selectivity and Potency: Subtle changes in linker structure can dramatically alter degradation potency (DC50) and selectivity for the target protein.[2]
Featured Building Block: 2-(4-Methylpiperazin-1-ylmethyl)benzylamine
A promising building block for linker synthesis is This compound . This commercially available compound (CAS No. 879896-50-1) is classified as a "Protein Degrader Building Block," indicating its utility in PROTAC development. Its structure combines two key pharmacophoric elements: a methylpiperazine moiety and a benzylamine core.
Chemical Structure:
Rationale for Use in PROTAC Linker Design
The unique structure of this compound offers several advantages for linker design:
-
Methylpiperazine Moiety: The piperazine ring is a common motif in medicinal chemistry known to enhance aqueous solubility and introduce a degree of rigidity.[4][7] The methyl group on the piperazine can influence its basicity and metabolic stability.[8] In PROTACs, incorporating a basic amine like piperazine can improve solubility by allowing for protonation at physiological pH.[4]
-
Benzylamine Core: The benzylamine component provides a primary amine handle, which is a versatile reactive site for conjugation to either the warhead or the E3 ligase ligand, typically through amide bond formation.[9] The aromatic ring of the benzyl group adds a rigid element to the linker, which can help in pre-organizing the PROTAC for optimal binding and can participate in beneficial pi-stacking interactions within the ternary complex. Benzylamine itself is a common precursor in the synthesis of many pharmaceuticals.[10][11]
PROTAC Synthesis and Evaluation Workflow
The incorporation of this compound into a PROTAC linker generally involves standard coupling chemistries. The primary amine serves as a nucleophile for reaction with an activated carboxylic acid on a warhead or E3 ligase ligand.
Data Presentation: Key Parameters for PROTAC Evaluation
When developing a new PROTAC, a systematic evaluation is necessary to characterize its biochemical and cellular activity. The following table summarizes essential quantitative data that should be collected.
| Parameter | Description | Typical Assay | Desired Outcome |
| Binding Affinity (Kd, Ki, IC50) | Measures binding of the PROTAC to the target POI and the E3 ligase independently. | Fluorescence Polarization (FP), TR-FRET, ITC | Nanomolar to low micromolar affinity |
| Ternary Complex Formation (α) | Quantifies the cooperativity of POI, PROTAC, and E3 ligase binding. | TR-FRET, AlphaLISA, SPR | α > 1 indicates positive cooperativity |
| Degradation Potency (DC50) | Concentration of PROTAC required to degrade 50% of the target POI. | Western Blot, In-Cell Western, Mass Spec | Low nanomolar or picomolar |
| Maximum Degradation (Dmax) | The maximal percentage of POI degradation achieved. | Western Blot, In-Cell Western, Mass Spec | > 90% |
| Degradation Rate (t1/2) | The time required to degrade 50% of the target POI at a given concentration. | Time-course Western Blot | Rapid degradation (minutes to hours) |
| Selectivity | Assessment of degradation across the proteome to identify off-targets. | Proteomics (e.g., TMT-MS) | High selectivity for the intended POI |
| Cell Viability (IC50/GI50) | Measures the effect of the PROTAC on cell health and proliferation. | CellTiter-Glo, MTT | Potent anti-proliferative effect in disease models |
Experimental Protocols
Detailed below are generalized protocols for the key experiments required to synthesize and validate a novel PROTAC.
Protocol 1: Synthesis via Amide Coupling
This protocol describes the coupling of the primary amine of the linker building block to a carboxylic acid on a POI ligand.
-
Dissolution: Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Activation: Add a peptide coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 2-16 hours).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the warhead-linker intermediate.
-
Second Coupling: Repeat a similar coupling or use an alternative reaction (e.g., SNAr) to conjugate the other end of the linker to the E3 ligase ligand.
Protocol 2: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[12]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (or DMSO as a vehicle control) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and heat samples. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the POI. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the results to determine DC50 and Dmax values.
Conclusion
The rational design of PROTAC linkers is a complex, multi-parameter optimization challenge. Building blocks like This compound provide a valuable starting point by combining features known to impart favorable physicochemical properties, such as solubility and rigidity, with a versatile reactive handle for synthesis. By systematically incorporating such building blocks and rigorously evaluating the resulting PROTACs through a standardized workflow, researchers can accelerate the discovery of potent and selective protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resource.aminer.org [resource.aminer.org]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. [PDF] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? | Semantic Scholar [semanticscholar.org]
- 8. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 11. Benzylamine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
The Strategic Application of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and patent databases do not currently contain specific quantitative data or detailed experimental protocols for protein degraders explicitly incorporating the building block 2-(4-Methylpiperazin-1-ylmethyl)benzylamine. This guide will, therefore, provide a comprehensive framework for the design, synthesis, and evaluation of such degraders by leveraging established principles and protocols for structurally related piperazine-containing linkers in Proteolysis Targeting Chimeras (PROTACs). The provided data and specific examples are illustrative and based on well-characterized PROTACs with similar structural motifs.
Introduction to Targeted Protein Degradation and the Role of Linker Scaffolds
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[1][2] This approach utilizes the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of TPD, acting as heterobifunctional molecules that simultaneously bind a POI and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.[5][6][7]
A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker that connects these two moieties.[1][8] The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][9] The length, rigidity, and chemical composition of the linker are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient protein degradation.[10]
The building block this compound offers a unique scaffold for PROTAC linkers. The benzylamine group provides a versatile attachment point for either the POI ligand or the E3 ligase ligand, while the 4-methylpiperazine moiety can impart favorable physicochemical properties. Piperazine-containing linkers are known to enhance solubility and can introduce a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex.[1][7][9]
Synthesis and Incorporation of this compound into PROTACs
The synthesis of this compound can be achieved through various established organic chemistry methodologies. A plausible synthetic route would involve the reductive amination of 2-formylbenzonitrile with 1-methylpiperazine, followed by the reduction of the nitrile group to an amine.
Once synthesized, this building block can be incorporated into a PROTAC scaffold. The primary amine of the benzylamine can be functionalized to connect to either the POI-binding ligand or the E3 ligase ligand through amide bond formation or other suitable conjugation chemistries. The choice of attachment point and the overall linker design will be critical for the final activity of the PROTAC.
Quantitative Data on PROTAC Performance
As previously stated, specific data for PROTACs containing this compound is not available. However, we can present illustrative data from well-characterized PROTACs that utilize piperazine-containing linkers to provide a benchmark for expected performance.
Table 1: Illustrative Degradation Performance of a Piperazine-Containing PROTAC
| Parameter | Value | Description |
| PROTAC Name | Representative Piperazine-PROTAC-1 | A hypothetical PROTAC for illustrative purposes. |
| Target Protein | e.g., Bromodomain-containing protein 4 (BRD4) | A well-validated target for PROTAC-mediated degradation. |
| E3 Ligase Recruited | e.g., Cereblon (CRBN) | A commonly used E3 ligase in PROTAC design. |
| Cell Line | e.g., HEK293T | A common cell line for initial PROTAC evaluation. |
| DC50 | 10 - 100 nM | The half-maximal degradation concentration, indicating potency. |
| Dmax | > 90% | The maximum percentage of protein degradation, indicating efficacy. |
| Time to Dmax | 8 - 24 hours | The time required to achieve maximum degradation. |
Table 2: Illustrative Biophysical Parameters for Ternary Complex Formation
| Parameter | Value | Technique | Description |
| Binary Binding Affinity (PROTAC to POI) | 50 - 500 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Affinity of the PROTAC for the target protein alone. |
| Binary Binding Affinity (PROTAC to E3 Ligase) | 100 - 1000 nM | ITC, SPR | Affinity of the PROTAC for the E3 ligase alone. |
| Ternary Complex Dissociation Constant (Kd) | < 50 nM | SPR, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Affinity of the ternary complex, indicating its stability. |
| Cooperativity (α) | > 1 | Calculated from binary and ternary affinities | A measure of the favorable protein-protein interactions within the ternary complex. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize a novel PROTAC incorporating the this compound building block.
Cellular Protein Degradation Assay (Western Blotting)
This protocol outlines the steps to quantify the reduction in the target protein levels in cells treated with the PROTAC.[11][12][13]
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[11]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.[3][14][15]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase (the one recruited by the PROTAC)
-
Recombinant purified protein of interest (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC stock solution (in DMSO)
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction mixture containing E1, E2, E3, ubiquitin, ATP, and the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Initiate Reaction: Add the recombinant POI to initiate the ubiquitination reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the POI or an anti-ubiquitin antibody. A ladder of higher molecular weight bands indicates polyubiquitination of the POI.[3]
Ternary Complex Formation Assays
Several biophysical and cell-based assays can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Surface Plasmon Resonance (SPR): This technique provides real-time, label-free analysis of binding kinetics and affinities.[10][16] One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the PROTAC is injected, followed by the POI, to measure the formation and stability of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the binary and ternary interactions.[16]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay uses fluorescently labeled POI and E3 ligase. The formation of the ternary complex brings the fluorophores into close proximity, resulting in a FRET signal.[16]
-
NanoBRET™ Assay: This is a live-cell assay that measures protein-protein interactions. The POI is fused to a NanoLuc® luciferase, and the E3 ligase is labeled with a fluorescent HaloTag®. Ternary complex formation in the presence of the PROTAC leads to a BRET signal.[17]
Signaling Pathways and Experimental Workflows
The signaling pathway and experimental workflows are visualized below using the Graphviz DOT language, as requested.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. docs.abcam.com [docs.abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, a molecule of interest in medicinal chemistry due to its structural relation to biologically active N-benzylpiperazine derivatives. This document details its fundamental chemical properties, provides predicted values for key physicochemical parameters, and outlines established experimental protocols for their determination. Furthermore, this guide explores the potential biological relevance of this compound by examining the signaling pathways associated with structurally similar molecules, offering a visual representation to aid in understanding their potential mechanism of action.
Introduction
This compound belongs to the class of N-benzylpiperazine derivatives. This family of compounds is known to exhibit a range of biological activities, primarily through interaction with dopaminergic and serotonergic pathways in the central nervous system[1][2][3]. Understanding the physicochemical properties of novel derivatives like this compound is a critical first step in the drug discovery and development process. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide serves as a foundational resource for researchers investigating this compound and its analogs.
Physicochemical Properties
A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note that while predicted values offer valuable initial insights, experimental verification is crucial for accurate characterization.
Chemical Structure and Identifiers
| Property | Value | Source |
| IUPAC Name | 2-((4-methylpiperazin-1-yl)methyl)benzenemethanamine | - |
| CAS Number | 879896-50-1 | [4][5] |
| Molecular Formula | C₁₃H₂₁N₃ | [4] |
| Molecular Weight | 219.33 g/mol | [4] |
| Canonical SMILES | CN1CCN(CC1)CC2=CC=CC=C2CN | - |
Predicted Physicochemical Data
The following table summarizes the predicted values for key physicochemical properties. These values were obtained using computational models and should be confirmed experimentally.
| Property | Predicted Value | Source |
| Melting Point | Not available | - |
| Boiling Point | 334.8 ± 39.0 °C at 760 mmHg | - |
| pKa | Basic pKa₁: ~9.5 (benzylamine moiety), Basic pKa₂: ~8.5 (piperazine moiety) | - |
| LogP | 1.9 ± 0.4 | - |
| Aqueous Solubility | Predicted to be soluble | - |
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally determine the physicochemical properties of this compound, the following standard protocols are recommended.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound, while a broad and depressed range suggests the presence of impurities[6][7][8][9].
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/minute for a preliminary determination, then 1-2 °C/minute for an accurate measurement)[6].
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[10][11][12][13].
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube[10][14].
-
Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a thermometer are used. The test tube assembly is attached to the thermometer.
-
Procedure: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point[14].
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa values of its conjugate acids are determined. Potentiometric titration is a highly accurate method for this purpose[15][16][17][18].
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-methanol mixture. The ionic strength of the solution is kept constant using a background electrolyte (e.g., KCl)[15].
-
Apparatus: A calibrated pH meter with a combination electrode and a precise burette are required.
-
Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a molecule with multiple basic centers, multiple pKa values will be obtained.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties. The shake-flask method is a traditional approach, while HPLC-based methods offer higher throughput[19][20].
Methodology: HPLC Method
-
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its LogP value. A series of standards with known LogP values are used to create a calibration curve.
-
Sample Preparation: A solution of the test compound is prepared in a suitable solvent.
-
Apparatus: An HPLC system equipped with a C18 column and a UV detector is typically used[21][22][23].
-
Procedure: The standard compounds and the test compound are injected onto the HPLC column, and their retention times are recorded under isocratic or gradient elution conditions.
-
Data Analysis: A calibration curve of retention time versus LogP is plotted for the standard compounds. The LogP of the test compound is then determined by interpolating its retention time on the calibration curve.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic solubility[24][25][26][27][28].
Methodology: Shake-Flask Method
-
Principle: An excess amount of the solid compound is equilibrated with a specific volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until saturation is reached.
-
Procedure: An excess of the solid compound is added to a flask containing the aqueous buffer. The flask is then agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached[24][26].
-
Sample Analysis: After equilibration, the suspension is filtered or centrifuged to remove the undissolved solid. The concentration of the compound in the clear supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural similarity to N-benzylpiperazine (BZP) suggests it may interact with monoamine neurotransmitter systems[1][2][3]. BZP and its derivatives are known to modulate dopamine and serotonin signaling, which are implicated in various neurological processes and disorders[1][2][29][30][31].
Notably, activation of the dopamine D1 receptor has been shown to play a critical role in processes like memory formation through the protein kinase A (PKA) signaling pathway[32][33][34][35][36]. It is plausible that this compound, as a benzylpiperazine derivative, could act as a ligand for the D1 receptor, thereby modulating this pathway.
Proposed Signaling Pathway
The following diagram illustrates the canonical dopamine D1 receptor-PKA signaling pathway, which may be modulated by this compound or its analogs.
References
- 1. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. calpaclab.com [calpaclab.com]
- 5. 879896-50-1|this compound|BLD Pharm [bldpharm.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. pennwest.edu [pennwest.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 21. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 22. benchchem.com [benchchem.com]
- 23. 2.7. Determination of Biogenic Amine Content [bio-protocol.org]
- 24. enamine.net [enamine.net]
- 25. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 26. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. who.int [who.int]
- 29. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 30. researchgate.net [researchgate.net]
- 31. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 33. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 34. researchgate.net [researchgate.net]
- 35. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. journals.physiology.org [journals.physiology.org]
The Strategic Integration of Piperazine-Based Linkers in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to induce the degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker that connects these two elements. The linker, far from being a passive tether, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC. Among the various linker architectures, the incorporation of a piperazine moiety has emerged as a key strategy to impart favorable characteristics, driving the development of potent and drug-like protein degraders. This in-depth technical guide explores the multifaceted role of piperazine-based linkers in PROTAC design, providing a comprehensive overview of their structural and functional significance, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Multifaceted Role of Piperazine in PROTAC Linkers
The six-membered heterocyclic piperazine ring offers a unique combination of rigidity and functionality that addresses several challenges in PROTAC development. Its integration into the linker can significantly influence the overall properties and performance of the degrader molecule.
Imparting Rigidity and Conformational Control
Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the piperazine ring introduces a degree of conformational rigidity. This pre-organizes the PROTAC into a more defined three-dimensional structure, which can reduce the entropic penalty associated with the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][2] This enhanced propensity for ternary complex formation is a critical determinant of a PROTAC's degradation efficiency.[2] A notable example is the development of the clinical candidates ARV-110 and ARV-471, where a flexible linker was replaced with a more rigid structure incorporating piperazine and piperidine moieties, leading to significant improvements in metabolic stability and potency.[2]
Modulating Physicochemical Properties for Enhanced Drug-Likeness
A major hurdle in PROTAC development is their characteristically high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability. The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, introducing positive charges that can significantly enhance aqueous solubility.[2][3] This is a distinct advantage over purely aliphatic linkers. The extent of protonation, and therefore the impact on solubility, is influenced by the chemical environment surrounding the piperazine ring, allowing for fine-tuning of the molecule's physicochemical properties.[3][4][5] Furthermore, the incorporation of the polar piperazine unit can help to balance the overall lipophilicity of the PROTAC, which is crucial for efficient cell membrane penetration.[2]
Active Participation in Ternary Complex Interactions
Emerging evidence suggests that the linker is not merely a spacer but can actively participate in interactions within the ternary complex. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and the overall shape of the linker can influence the relative orientation of the POI and E3 ligase, thereby affecting the stability and productivity of the ternary complex.
Data Presentation: Performance of Piperazine-Based PROTACs
The inclusion of piperazine in the linker has demonstrated significant effects on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs targeting a variety of proteins. The following tables summarize key data for several piperazine-containing PROTACs.
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 2 | BRD4 | CRBN | Piperazine-based (15 atoms) | 15 | >95 | HeLa | [2] |
| PROTAC 3 | BRD4 | CRBN | Piperazine-based (18 atoms) | 45 | >95 | HeLa | [2] |
| Hypothetical AHPC-Piperazine-BRD4 PROTAC | BRD4 | VHL | AHPC-Piperazine-containing | ~15 | >90 | 22Rv1 | [6] |
| ARV-766 | Androgen Receptor (AR) | - | Piperidine-piperazine | - | - | - | |
| RIPK2 PROTAC 4 | RIPK2 | IAP | Propylene-piperazine | pDC50 = 7.9 | 69.2 | hPBMC | [7] |
| BTK PROTAC (SJF620) | BTK | CRBN | Piperazine-containing | 7.9 | 95 | NAMALWA | [8] |
| PROTAC | Clearance (Cl) (mL/min/kg) | Half-Life (t1/2) (h) | Cmax (µg/mL) | Exposure (AUClast) (min*ng/mL) | Species | Reference |
| BTK PROTAC (MT802) | 1662 | 0.119 | 0.073 | 10.2 | Mice (IV) | [8] |
| BTK PROTAC (SJF608) | 102 | 1.62 | 0.831 | 166 | Mice (IV) | [8] |
| BTK PROTAC (SJF620) | 40.8 | 1.64 | 2.1 | 405 | Mice (IV) | [8] |
| RIPK2 PROTAC 4 | - | 6.9 | - | - | Rat (IV) | [7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis and evaluation of piperazine-based PROTACs.
Synthesis of a Piperazine-Based PROTAC (Generalized)
The synthesis of PROTACs containing a piperazine linker typically involves a modular approach with standard organic chemistry reactions.[9]
Materials:
-
Warhead with a suitable functional group for linker attachment
-
E3 ligase ligand with a suitable functional group for linker attachment
-
Boc-protected piperazine derivative
-
Coupling reagents (e.g., HATU, PyBOP)
-
Bases (e.g., DIPEA)
-
Deprotection reagents (e.g., TFA)
-
Anhydrous solvents (e.g., DMF, DCM)
Procedure:
-
Synthesis of Linker Intermediate: One nitrogen of the piperazine ring is typically protected (e.g., with a Boc group), while the other is functionalized for coupling with either the warhead or the E3 ligase ligand.
-
First Coupling Reaction: The unprotected nitrogen of the piperazine linker is coupled to the warhead or E3 ligase ligand using standard amide bond formation or other suitable chemistries.
-
Deprotection: The protecting group on the second piperazine nitrogen is removed.
-
Second Coupling Reaction: The newly deprotected nitrogen is then coupled to the second binding moiety (either the E3 ligase ligand or the warhead) to yield the final PROTAC molecule.
-
Purification: The final PROTAC is purified using techniques such as flash chromatography or preparative HPLC.
Western Blotting for Determination of DC50 and Dmax
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.[6][10]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from sub-nanomolar to micromolar concentrations) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6][10]
Biophysical Analysis of Ternary Complex Formation
Understanding the formation and stability of the POI-PROTAC-E3 ligase ternary complex is crucial for rational PROTAC design. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for this purpose.
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[10][11] This allows for the determination of the cooperativity factor (α), which indicates whether the binding of one protein to the PROTAC enhances (positive cooperativity, α > 1) or hinders (negative cooperativity, α < 1) the binding of the second protein.[12][13]
Data Analysis for Cooperativity (α):
The cooperativity factor (α) is calculated from the dissociation constants (Kd) of the binary and ternary interactions:
α = (Kd of PROTAC binding to E3 ligase) / (Kd of PROTAC binding to E3 ligase in the presence of the POI)
or
α = (Kd of PROTAC binding to POI) / (Kd of PROTAC binding to POI in the presence of the E3 ligase)
A detailed protocol involves titrating the PROTAC into a solution of one protein to determine the binary Kd, and then titrating the PROTAC into a solution containing a pre-formed complex of the other protein and its binding partner to determine the ternary Kd.[10][11]
SPR is a label-free technique that monitors biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and affinity data (Kd).[14]
Protocol for Ternary Complex Analysis:
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics.
-
Ternary Complex Analysis: Inject a series of concentrations of the PROTAC pre-mixed with a constant, saturating concentration of the POI over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) for both the binary and ternary interactions. The cooperativity factor (α) can then be calculated from the Kd values.[14]
Mandatory Visualizations
Signaling Pathway of PROTAC Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for DC50 Determination
Caption: Workflow for determining PROTAC DC50 and Dmax values.
Logical Relationships in Piperazine-PROTAC Design
Caption: Key relationships in piperazine-based PROTAC design.
Conclusion
The strategic incorporation of piperazine-based linkers represents a significant advancement in the design of highly effective and drug-like PROTACs. By imparting rigidity, modulating physicochemical properties, and potentially participating in ternary complex interactions, piperazine moieties contribute to enhanced degradation potency and improved pharmacokinetic profiles. The comprehensive understanding of these effects, facilitated by robust experimental methodologies and quantitative data analysis, is crucial for the continued development of next-generation protein degraders. This technical guide provides a foundational resource for researchers in the field, offering insights and practical protocols to guide the rational design and evaluation of piperazine-containing PROTACs for therapeutic applications.
References
- 1. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Biological Activity of Molecules Containing the 2-(4-Methylpiperazin-1-ylmethyl)benzylamine Scaffold: A Technical Guide
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine
Abstract
This document provides a detailed two-step protocol for the synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, a key intermediate for pharmaceutical research and drug development. The synthesis involves an initial N-alkylation of N-methylpiperazine with 2-(bromomethyl)benzonitrile, followed by the reduction of the resulting benzonitrile to the target benzylamine. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.
Introduction
Substituted benzylamines are important structural motifs in a wide range of biologically active compounds. The title compound, this compound, incorporates both a benzylamine and a methylpiperazine moiety, making it a valuable building block for the synthesis of novel therapeutic agents. The following protocol outlines a reliable and efficient two-step synthesis route starting from commercially available materials.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: N-Alkylation - Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzonitrile.
-
Step 2: Nitrile Reduction - Synthesis of this compound.
Application Notes and Protocols for Coupling 2-(4-Methylpiperazin-1-ylmethyl)benzylamine to E3 Ligase Ligands in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the synthesis and characterization of Proteolysis Targeting Chimeras (PROTACs) utilizing a 2-(4-methylpiperazin-1-ylmethyl)benzylamine-containing linker. This document outlines the coupling of this versatile linker to common E3 ligase ligands, specifically focusing on derivatives of pomalidomide, a well-established recruiter of the Cereblon (CRBN) E3 ligase.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the POI for degradation.[2] A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two. The linker is a critical element, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3][4]
The this compound moiety is a valuable component for PROTAC linkers. The piperazine group can enhance solubility and cell permeability, while the benzylamine provides a reactive handle for coupling to E3 ligase ligands.[3] This document will focus on the common and robust amide bond formation to connect this linker to a carboxylic acid-functionalized E3 ligase ligand.
Signaling Pathway and Experimental Workflow
The underlying mechanism of action for a PROTAC involves redirecting the ubiquitin-proteasome pathway to a specific protein of interest. The experimental workflow for developing a novel PROTAC typically involves the synthesis of the molecule followed by a series of biochemical and cellular assays to validate its function.
Experimental Protocols
This section provides a detailed protocol for the coupling of this compound to a pomalidomide-linker construct with a terminal carboxylic acid.
Protocol 1: Amide Coupling of this compound to a Pomalidomide-Linker Acid
Objective: To synthesize a PROTAC by forming an amide bond between the primary amine of the benzylamine linker component and the carboxylic acid of a pomalidomide-linker construct.
Materials:
-
Pomalidomide-linker-COOH (e.g., Pomalidomide-PEG3-acid) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Pomalidomide-linker-COOH (1.0 eq) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using High-Performance Liquid Chromatography (HPLC), LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize representative data for the synthesis and characterization of a PROTAC synthesized using the protocol described above.
Table 1: Reaction Parameters and Yields for Amide Coupling
| Parameter | Value |
| E3 Ligand Component | Pomalidomide-PEG3-acid |
| Linker Amine Component | This compound |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 8 hours |
| Reaction Temperature | Room Temperature |
| Isolated Yield | 65-85% |
Table 2: Characterization Data for the Synthesized PROTAC
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Purity (HPLC) | >95% |
| LC-MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight |
| ¹H NMR | Peaks consistent with the pomalidomide, linker, and POI ligand moieties |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the PROTAC structure |
Application in PROTAC Development
The use of a this compound-containing linker offers several advantages in PROTAC design:
-
Modularity: The synthetic route allows for the straightforward coupling of this linker to various E3 ligase ligands that have been functionalized with a carboxylic acid.
-
Physicochemical Properties: The piperazine moiety can improve the solubility and pharmacokinetic properties of the final PROTAC molecule.[3]
-
Structural Rigidity and Flexibility: The benzyl group provides a degree of rigidity, while the piperazine and the connection to the POI ligand can be further modified to optimize the linker length and flexibility for efficient ternary complex formation.[4]
Researchers can utilize the provided protocols as a starting point for the synthesis of novel PROTACs. The modular nature of the synthesis allows for the generation of a library of PROTACs with variations in the POI ligand, E3 ligase ligand, and the linker length to identify the most potent and selective degrader for a specific target. Subsequent biological evaluation, including ternary complex formation assays and cellular degradation assays, is crucial to determine the efficacy of the synthesized PROTACs.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase PROTAC Synthesis Utilizing 2-(4-Methylpiperazin-1-ylmethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's native ubiquitin-proteasome system to selectively eliminate target proteins implicated in a variety of diseases.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex among the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] This catalytic mechanism of action provides a powerful therapeutic modality, even for proteins previously deemed "undruggable".[3]
The linker component is a critical determinant of a PROTAC's efficacy, influencing not only the stability and geometry of the ternary complex but also the molecule's physicochemical properties, such as solubility and cell permeability.[4] Linkers containing piperazine moieties have been widely incorporated into PROTAC design to enhance rigidity and improve aqueous solubility upon protonation.[][6] The specific linker, 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, offers a unique scaffold with a primary amine for versatile coupling chemistry and a tertiary amine within the methylpiperazine group that can influence the overall properties of the resulting PROTAC.
Overview of Solid-Phase PROTAC Synthesis
Solid-phase synthesis offers a streamlined and efficient methodology for the rapid assembly of PROTAC libraries.[1] This approach involves the immobilization of one of the PROTAC components onto a solid support (resin), followed by the sequential addition of the linker and the other binding ligand.[7] This method simplifies purification by allowing the use of excess reagents to drive reactions to completion, with byproducts and unreacted reagents being easily washed away.[1]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs operate by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein into smaller peptides. The PROTAC molecule is subsequently released and can engage in another round of degradation, thus acting catalytically.[1][2]
Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC using this compound as a linker can be conceptualized in a multi-step process. This workflow outlines a general strategy where a POI ligand is first immobilized on a solid support, followed by the coupling of the linker and subsequent attachment of the E3 ligase ligand.
General workflow for solid-phase PROTAC synthesis.
Materials and Reagents
| Category | Item | Suggested Supplier |
| Resins | Rink Amide Resin, Wang Resin, 2-Chlorotrityl Chloride Resin | Major chemical suppliers |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold) | Major chemical suppliers |
| Reagents | This compound, POI ligand with a carboxylic acid handle, E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-acid), HATU, DIPEA, Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS) | Major chemical suppliers |
| Equipment | Solid-phase synthesis vessel, Shaker, Filtration apparatus, Rotary evaporator, Preparative HPLC system, Lyophilizer, LC-MS, NMR spectrometer | Standard laboratory equipment suppliers |
Experimental Protocols
The following protocols outline a general strategy for the solid-phase synthesis of a PROTAC utilizing this compound as a linker. These protocols assume the initial immobilization of a POI ligand with a carboxylic acid functionality onto an amine-functionalized resin (e.g., Rink Amide resin).
Protocol 1: Immobilization of POI Ligand on Rink Amide Resin
-
Resin Swelling: Swell Rink Amide resin (1.0 eq.) in DMF in a solid-phase synthesis vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin's amine functionality.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
POI Ligand Coupling:
-
In a separate vial, dissolve the POI ligand with a carboxylic acid handle (2.0 eq.), HATU (1.95 eq.), and DIPEA (4.0 eq.) in DMF.
-
Add the activated POI ligand solution to the resin.
-
Shake the mixture at room temperature for 4-16 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional): To cap any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Washing: Wash the resin as described in step 1.5.
-
Dry the resin under vacuum.
Protocol 2: Coupling of this compound
This protocol assumes the POI ligand on the resin now presents a carboxylic acid for coupling. If the POI ligand was attached via its carboxylic acid, this protocol would need to be adapted for coupling to a different functional group on the POI ligand.
-
Resin Swelling: Swell the POI-ligand-functionalized resin in DMF for 30 minutes.
-
Activation of Resin-Bound Carboxylic Acid:
-
To the swollen resin, add a solution of HATU (1.95 eq.) and DIPEA (4.0 eq.) in DMF.
-
Shake for 15-30 minutes.
-
-
Linker Coupling:
-
Add a solution of this compound (3.0 eq.) in DMF to the activated resin.
-
Shake the mixture at room temperature for 12-24 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 3: Coupling of E3 Ligase Ligand
-
Resin Swelling: Swell the resin-bound POI-linker construct in DMF for 30 minutes.
-
E3 Ligase Ligand Coupling:
-
In a separate vial, dissolve the E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-acid) (2.0 eq.), HATU (1.95 eq.), and DIPEA (4.0 eq.) in DMF.
-
Add the activated E3 ligase ligand solution to the resin.
-
Shake the mixture at room temperature for 4-16 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 4: Cleavage and Purification of the Final PROTAC
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dried resin.
-
Shake at room temperature for 2-4 hours.[7]
-
-
Isolation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
-
Precipitation:
-
Precipitate the crude PROTAC by adding the concentrated filtrate to cold diethyl ether.[7]
-
Centrifuge the mixture to pellet the crude product, decant the ether, and dry the pellet.
-
-
Purification:
-
Purify the crude PROTAC by preparative reverse-phase HPLC using a suitable column (e.g., C18) and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.
-
Data Presentation
Table 1: Representative Reaction Parameters for Solid-Phase PROTAC Synthesis
| Step | Reagent | Equivalents | Solvent | Reaction Time | Temperature |
| POI Ligand Coupling | POI-COOH, HATU, DIPEA | 2.0, 1.95, 4.0 | DMF | 4-16 h | Room Temp. |
| Linker Coupling | This compound | 3.0 | DMF | 12-24 h | Room Temp. |
| E3 Ligase Ligand Coupling | E3-COOH, HATU, DIPEA | 2.0, 1.95, 4.0 | DMF | 4-16 h | Room Temp. |
| Cleavage | TFA/H₂O/TIS | - | 95:2.5:2.5 | 2-4 h | Room Temp. |
Note: These are general conditions and may require optimization for specific POI and E3 ligase ligands.
Table 2: Expected Analytical Data for Characterization
| Analysis | Expected Outcome |
| LC-MS | A major peak corresponding to the calculated molecular weight of the final PROTAC. Purity >95% by UV integration. |
| ¹H NMR | Spectrum consistent with the proposed structure of the PROTAC, showing characteristic peaks for the POI ligand, the linker, and the E3 ligase ligand. |
| ¹³C NMR | Spectrum consistent with the proposed structure, confirming the carbon framework of the final molecule. |
Conclusion
The use of this compound as a linker in the solid-phase synthesis of PROTACs offers a versatile approach for generating novel protein degraders. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design and synthesize PROTAC libraries for targeted protein degradation studies. The modularity of solid-phase synthesis allows for the systematic variation of the POI ligand, the E3 ligase ligand, and the linker architecture, facilitating the optimization of PROTAC potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine
Introduction:
2-(4-Methylpiperazin-1-ylmethyl)benzylamine is a chemical compound with potential applications in pharmaceutical research and development.[1][2] Its characterization is crucial for confirming its identity, purity, and stability. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Physicochemical Properties
| Parameter | Value | Reference |
| Molecular Formula | C13H21N3 | [1] |
| Molecular Weight | 219.33 g/mol | [1] |
| CAS Number | 879896-50-1 | [1] |
I. High-Performance Liquid Chromatography (HPLC) for Purity Determination
Application Note:
HPLC is a fundamental technique for assessing the purity of this compound.[3] A reverse-phase HPLC method can effectively separate the target compound from starting materials, byproducts, and degradation products. The presence of the benzyl group allows for strong UV absorbance, making a UV detector suitable for this analysis.[3]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for separating compounds of this polarity.[4]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used. For example, a gradient from 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, which corresponds to the absorbance of the benzyl aromatic ring.[5]
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition (e.g., 10% acetonitrile/water).
-
Injection Volume: 10 µL.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (t_R) | ~ 12.5 min (indicative) |
| Purity (by area %) | > 97% |
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC Purity Determination.
II. Mass Spectrometry (MS) for Molecular Weight Confirmation
Application Note:
Mass spectrometry is employed to confirm the molecular weight of this compound and to gain structural insights from its fragmentation pattern.[3] Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, and high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition.[3]
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an ESI source, capable of high-resolution measurements (e.g., a Q-TOF or Orbitrap instrument).
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent such as methanol or acetonitrile.[3]
-
Ionization Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.[3]
-
Source Parameters:
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 275 °C
-
Sheath Gas Flow: 40 (arbitrary units)
-
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak and compare it with the theoretical value. Analyze the fragmentation pattern to confirm the structure.[3]
Data Presentation:
| Parameter | Theoretical Value | Observed Value (Expected) |
| Molecular Formula | C13H21N3 | - |
| Monoisotopic Mass | 219.1735 | - |
| [M+H]⁺ (for ESI) | 220.1808 | 220.1810 ± 0.0005 |
| Predicted Key Fragments (m/z) | Fragment Structure | |
| 120.0813 | [C8H10N]⁺ (benzylamine fragment) | |
| 100.1022 | [C6H14N]⁺ (methylpiperazine fragment) | |
| 91.0542 | [C7H7]⁺ (tropylium ion) |
Logical Flow for Structure Confirmation by MS:
Caption: Logical flow for MS-based structure confirmation.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note:
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound.[3] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR identifies the carbon framework of the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]
-
Data Acquisition:
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration to the TMS signal.[3]
Data Presentation:
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 4H | Aromatic protons (benzyl group) |
| ~ 3.85 | s | 2H | -CH₂- (benzylamine) |
| ~ 3.60 | s | 2H | -CH₂- (connecting benzyl and piperazine) |
| ~ 2.30 - 2.60 | m | 8H | Piperazine ring protons |
| ~ 2.25 | s | 3H | -CH₃ (on piperazine) |
| ~ 1.80 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140.0 | Quaternary aromatic C |
| ~ 138.0 | Quaternary aromatic C |
| ~ 127.0 - 130.0 | Aromatic CH |
| ~ 62.0 | -CH₂- (connecting benzyl and piperazine) |
| ~ 55.0 | Piperazine ring CH₂ |
| ~ 53.0 | Piperazine ring CH₂ |
| ~ 46.0 | -CH₃ (on piperazine) |
| ~ 45.0 | -CH₂- (benzylamine) |
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural elucidation.
References
Application Notes and Protocols for the Analysis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of the synthetic building block, 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The provided protocols and data interpretation guidelines are intended to facilitate the structural verification and purity assessment of this compound, which is relevant in the synthesis of various active pharmaceutical ingredients.
Structural and Molecular Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 879896-50-1[1] |
| Molecular Formula | C₁₃H₂₁N₃[1] |
| Molecular Weight | 219.33 g/mol [1] |
| Chemical Structure | |
|
|
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of structurally similar compounds, including benzylamine and N-methylpiperazine derivatives. The actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 4H | Ar-H |
| ~ 3.85 | s | 2H | Ar-CH₂ -N |
| ~ 3.60 | s | 2H | Ar-CH₂ -NH₂ |
| ~ 2.40 - 2.60 | m | 8H | Piperazine-H |
| ~ 2.30 | s | 3H | N-CH₃ |
| ~ 1.60 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~ 142.0 | Ar-C (quaternary) |
| ~ 138.0 | Ar-C (quaternary) |
| ~ 130.0 | Ar-C H |
| ~ 128.5 | Ar-C H |
| ~ 127.0 | Ar-C H |
| ~ 126.5 | Ar-C H |
| ~ 62.0 | Ar-C H₂-N |
| ~ 55.0 | Piperazine-C H₂ |
| ~ 53.0 | Piperazine-C H₂ |
| ~ 46.0 | N-C H₃ |
| ~ 45.0 | Ar-C H₂-NH₂ |
Predicted Mass Spectrometry Data
Electrospray ionization in positive ion mode is expected to readily ionize this compound due to the presence of multiple basic nitrogen atoms.
Table 3: Predicted ESI-MS Data
| m/z (amu) | Ion Species |
| 220.18 | [M+H]⁺ |
| 242.16 | [M+Na]⁺ |
Predicted Fragmentation Pattern:
Upon collision-induced dissociation (CID), the [M+H]⁺ ion is expected to fragment at the benzylic positions and within the piperazine ring. Common fragmentation pathways for piperazine-containing compounds involve the cleavage of the C-N bonds within the piperazine ring and the bonds connecting the piperazine ring to the benzyl group.[2] Key predicted fragments include ions resulting from the loss of the N-methylpiperazine moiety or the benzylamine group.
Experimental Protocols
A generalized workflow for the analysis of this compound is presented below.
Caption: General workflow for the characterization of this compound.
Protocol 1: NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.[3]
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).[4] Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ may be used depending on sample solubility.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Vortex the sample until fully dissolved.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[5]
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1-2 seconds.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) for ¹H and the solvent peak for ¹³C (e.g., 77.16 ppm for CDCl₃).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI-MS, typically 50:50 (v/v) acetonitrile:water with the addition of 0.1% formic acid to promote protonation.[6]
-
Ensure the final sample solution is free of non-volatile salts and buffers (e.g., phosphate, Tris) as they can interfere with ionization.[7][8]
2. Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines.
-
Set the instrument to operate in positive ion mode.
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal intensity of the analyte.
-
For Full Scan MS:
-
Acquire data over a mass range that includes the expected molecular ion, for instance, m/z 50-500.
-
-
For Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion (m/z 220.18) as the precursor ion.
-
Apply collision energy to induce fragmentation and acquire the product ion spectrum. The collision energy should be ramped to observe a range of fragment ions.
-
3. Data Analysis:
-
In the full scan mass spectrum, identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Analyze the isotopic pattern to confirm the elemental composition.
-
In the MS/MS spectrum, identify the major fragment ions and propose fragmentation pathways to confirm the structure of the molecule. Compare the observed fragmentation with known patterns for similar chemical moieties.[2]
References
- 1. books.rsc.org [books.rsc.org]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chem.latech.edu [chem.latech.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust method for the purification of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine using preparative High-Performance Liquid Chromatography (HPLC). The compound, a key building block in pharmaceutical synthesis, requires high purity for subsequent applications.[1] This protocol outlines a reversed-phase HPLC method that effectively separates the target compound from potential impurities. The methodology covers sample preparation, chromatographic conditions, and data analysis, providing a comprehensive guide for researchers in drug discovery and organic synthesis.
Compound Information
This compound is a chemical intermediate with the following properties:[2]
| Property | Value |
| Molecular Formula | C13H21N3 |
| Molecular Weight | 219.33 g/mol |
| CAS Number | 879896-50-1 |
| Purity (Typical) | ≥97% |
HPLC Methodology
The purification strategy is based on reversed-phase chromatography, which is well-suited for separating aromatic amines and their derivatives.[3][4] A C18 column is employed to retain the compound, while a gradient elution with an acidified mobile phase ensures sharp peaks and efficient separation from polar and non-polar impurities.[4][5]
2.1. Instrumentation and Reagents
-
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.[6]
-
Fraction collector.
-
Data acquisition and processing software.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA) (HPLC grade)
-
Crude this compound sample
-
2.2. Chromatographic Conditions
The following conditions are a starting point and may require optimization based on the specific impurity profile of the crude sample.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | Water with 0.1% (v/v) TFA |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) TFA |
| Gradient Elution | 5% B to 95% B over 20 minutes |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 254 nm[7] |
| Injection Volume | 500 - 2000 µL (dependent on concentration and column loading) |
Experimental Protocols
3.1. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution for 15-20 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution as described above.
3.2. Sample Preparation
-
Accurately weigh the crude this compound sample.
-
Dissolve the sample in a minimal amount of a solvent compatible with the mobile phase (e.g., a mixture of Water/Acetonitrile 50:50 v/v).[3] The recommended concentration is approximately 10-20 mg/mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]
3.3. HPLC System Operation
-
System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at the set flow rate for at least 20-30 minutes, or until a stable baseline is achieved.
-
Injection and Run: Inject the filtered sample onto the column and start the gradient run.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the main peak, which represents the purified this compound.
-
Post-Purification Processing: Combine the collected fractions. The volatile mobile phase components (acetonitrile, water, and TFA) can be removed by rotary evaporation or lyophilization to yield the purified compound.[8]
-
Purity Analysis: Analyze a small aliquot of the purified fraction using analytical HPLC to confirm the purity.
Data Presentation
The following table summarizes hypothetical data from the purification process. Actual results may vary depending on the initial purity of the crude material.
| Parameter | Value |
| Crude Sample Purity | ~85% |
| Hypothetical Retention Time | 12.5 minutes |
| Post-Purification Purity | >98% |
| Recovery Yield | ~90% |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the logical steps involved in the HPLC purification protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. labcompare.com [labcompare.com]
- 7. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for 2-(4-Methylpiperazin-1-ylmethyl)benzylamine: A Putative Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylpiperazin-1-ylmethyl)benzylamine is a commercially available compound identified as a potential building block in the development of protein degraders. While its specific biological targets and mechanism of action as a chemical probe are not yet extensively documented in publicly available scientific literature, its structural motifs, featuring a benzylamine and a methylpiperazine group, are common in pharmacologically active compounds. This document aims to provide a foundational understanding of this compound based on available information and outlines general protocols and potential applications derived from the activities of structurally related molecules. Researchers are encouraged to use this as a starting point for their own investigations into the utility of this compound as a chemical probe.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a chemical probe is essential for its effective application in biological systems.
| Property | Value | Source |
| CAS Number | 879896-50-1 | Commercial Suppliers |
| Molecular Formula | C₁₃H₂₁N₃ | Commercial Suppliers |
| Molecular Weight | 219.33 g/mol | Commercial Suppliers |
| Appearance | Solid (form may vary) | General Chemical Knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited and pH-dependent. | General Chemical Knowledge |
| Purity | Typically >95% (as supplied) | Commercial Suppliers |
Potential Applications as a Chemical Probe
Based on the substructures present in this compound, several potential areas of application can be hypothesized. The piperazine moiety is a well-known pharmacophore present in numerous drugs targeting the central nervous system (CNS), while the benzylamine group can be a key interacting element with various enzymes and receptors.
Hypothesized Biological Activities:
-
Protein Degradation: As suggested by its classification as a "Protein Degrader Building Block," this molecule could serve as a ligand for an E3 ubiquitin ligase or a target protein, or as a linker element in the design of Proteolysis Targeting Chimeras (PROTACs).
-
Receptor Antagonism/Agonism: The methylpiperazine moiety is a common feature in antagonists of dopamine and serotonin receptors.
-
Enzyme Inhibition: Benzylamine derivatives can act as inhibitors for enzymes such as monoamine oxidases (MAOs) or other amine-metabolizing enzymes.
Experimental Protocols
The following are generalized protocols that can be adapted for the initial screening and characterization of this compound as a chemical probe.
General Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Weigh out a precise amount of the compound (e.g., 5 mg).
-
Dissolve the powder in an appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
In Vitro Target Binding Assay (Hypothetical)
This protocol describes a generic competitive binding assay to identify potential protein targets.
-
Objective: To determine if the compound binds to a specific protein of interest.
-
Materials:
-
Purified target protein
-
A known fluorescently labeled ligand for the target protein
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization or FRET
-
-
Protocol:
-
Serially dilute the this compound stock solution in assay buffer to create a range of concentrations.
-
In the microplate, add the fluorescently labeled ligand at a fixed concentration (typically at its Kd value).
-
Add the serially diluted compound to the wells.
-
Initiate the binding reaction by adding the purified target protein.
-
Incubate the plate for a predetermined time at room temperature or 37°C to reach equilibrium.
-
Measure the fluorescence signal using the plate reader.
-
A decrease in the fluorescence signal with increasing compound concentration indicates competitive binding.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To assess target engagement in a cellular context.
-
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer
-
PBS
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)
-
-
Protocol:
-
Treat cultured cells with the compound or vehicle (DMSO) for a specific duration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and divide it into aliquots.
-
Heat the aliquots at a range of temperatures for a fixed time (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the putative target protein.
-
Target engagement by the compound will result in a shift in the protein's melting curve to a higher temperature.
-
Visualizations
Hypothetical PROTAC Workflow
Caption: A generalized workflow for developing a PROTAC, where the chemical probe could be a key component.
Generic Signal Transduction Pathway Modulation
Caption: Hypothetical modulation of a signaling pathway by the chemical probe.
Conclusion and Future Directions
This compound represents a molecule with potential as a chemical probe, particularly in the burgeoning field of targeted protein degradation. However, the lack of specific, published data necessitates a systematic and rigorous investigation of its biological activities. The protocols and potential applications outlined in this document provide a framework for researchers to begin exploring the utility of this compound. Future studies should focus on identifying its direct binding partners, elucidating its mechanism of action, and evaluating its efficacy and selectivity in relevant biological models. As more data becomes available, a clearer picture of its role as a valuable tool for chemical biology and drug discovery will emerge.
Application Notes and Protocols for In Vitro Evaluation of PROTACs with a 2-(4-Methylpiperazin-1-ylmethyl)benzylamine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] By inducing proximity between the POI and the E3 ligase, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][3]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and conformation of the ternary complex.[4] Linkers incorporating moieties like 2-(4-Methylpiperazin-1-ylmethyl)benzylamine are designed to provide specific conformational constraints and solubility characteristics, which can be crucial for optimizing PROTAC efficacy.[4][5][6]
These application notes provide a comprehensive guide to the key in vitro assays required to characterize the activity of novel PROTACs, with a focus on methodologies applicable to molecules featuring a this compound linker. The protocols detailed herein cover the essential steps of the PROTAC mechanism of action: ternary complex formation, target ubiquitination, and cellular degradation.
PROTAC Mechanism of Action: Signaling Pathway
The efficacy of a PROTAC is dependent on a sequence of intracellular events. The molecule must first enter the cell and simultaneously engage both the target protein (POI) and an E3 ubiquitin ligase. This binding event forms a crucial ternary complex.[7] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC is released to engage another target molecule, acting in a catalytic manner.[1][3]
Experimental Workflow for PROTAC Evaluation
A structured, multi-tiered approach is essential for the comprehensive evaluation of a novel PROTAC. The workflow begins with biochemical assays to confirm the formation of the ternary complex, progresses to functional assays demonstrating target ubiquitination, and culminates in cell-based assays to quantify protein degradation and assess downstream cellular effects.
Ternary Complex Formation Assays
The formation of a stable ternary complex is the initiating and critical step for PROTAC activity.[7][] The stability and kinetics of this complex are key determinants of a PROTAC's degradation efficiency.[] Several biophysical techniques can be employed to characterize ternary complex formation, cooperativity, and binding kinetics.
Comparison of Key Assays for Ternary Complex Formation
| Assay Technique | Principle | Key Parameters Measured | Throughput | Label Requirement | Strengths & Weaknesses |
| AlphaLISA | Bead-based proximity assay measuring chemiluminescence.[][9] | Affinity (KD), Cooperativity (α) | High | Yes (Tagged proteins) | High sensitivity, wide dynamic range; susceptible to "hook effect".[5][9] |
| TR-FRET | Measures energy transfer between a donor and acceptor fluorophore upon complex formation.[10][11] | Affinity (KD), Cooperativity (α) | High | Yes (Labeled proteins/antibodies) | Homogeneous format, low background; requires careful fluorophore selection.[12][13] |
| SPR | Detects changes in refractive index upon binding to a sensor surface.[14] | Affinity (KD), Kinetics (kon, koff), Cooperativity (α)[15][16] | Medium | No (Immobilization required) | Provides real-time kinetic data; can be complex to set up.[15] |
| ITC | Measures heat released or absorbed during a binding event.[17] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[18] | Low | No | Provides a complete thermodynamic profile; requires large amounts of protein.[17][19] |
| NanoBRET | Bioluminescence resonance energy transfer assay for use in living cells.[] | Target engagement, Complex formation in cells | High | Yes (Tagged proteins) | Provides data from a physiological environment; requires genetic modification of cells.[5] |
Illustrative Quantitative Data: Ternary Complex Formation
The following table presents exemplary data for a hypothetical PROTAC, demonstrating how results from different assays can be compiled to assess ternary complex formation.
| PROTAC | Target Protein | E3 Ligase | Assay | Parameter | Value | Cooperativity (α) |
| PROTAC-X | POI-A | CRBN | AlphaLISA | KD (Ternary) | 25 nM | 15 |
| PROTAC-X | POI-A | CRBN | SPR | kon (1/Ms) | 1.2 x 105 | N/A |
| PROTAC-X | POI-A | CRBN | SPR | koff (1/s) | 3.0 x 10-3 | N/A |
| PROTAC-X | POI-A | CRBN | ITC | ΔH (kcal/mol) | -8.5 | N/A |
| Note: The values presented are illustrative and will vary significantly depending on the specific proteins, PROTAC, and assay conditions.[10] |
Experimental Protocol: AlphaLISA for Ternary Complex Formation
This protocol outlines a general procedure for an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to quantify PROTAC-induced ternary complex formation.[10]
Materials:
-
Tagged Protein of Interest (e.g., GST-tagged POI)
-
Tagged E3 Ligase (e.g., FLAG-tagged Cereblon complex)
-
PROTAC of interest (with a this compound linker)
-
AlphaLISA Donor Beads (e.g., Streptavidin-coated)
-
AlphaLISA Acceptor Beads (e.g., Anti-FLAG coated)
-
Biotinylated anti-tag antibody (e.g., Biotinylated anti-GST antibody)
-
AlphaLISA Assay Buffer (e.g., Revvity AlphaLISA Binding Buffer)[20]
-
384-well white microplates (e.g., AlphaPlate)
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer. A typical starting range is from 1 pM to 10 µM.
-
Prepare working solutions of the tagged POI, tagged E3 ligase, and biotinylated anti-tag antibody at 4x the final desired concentration in assay buffer. Optimal concentrations should be determined empirically but often fall in the low nanomolar range (e.g., 1-10 nM).[20]
-
-
Assay Plate Setup:
-
Add 5 µL of the PROTAC serial dilutions (or vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of a pre-mixture containing the POI, E3 ligase, and biotinylated antibody to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow for ternary complex formation.[10]
-
-
Bead Addition:
-
Prepare a 2x mixture of AlphaLISA Donor and Acceptor beads in assay buffer according to the manufacturer's instructions. This step should be performed in subdued light.
-
Add 10 µL of the bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.[10]
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the KD of ternary complex formation. Note the characteristic "hook effect" at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes that prevent ternary complex assembly.[5][9]
-
In Vitro Ubiquitination Assays
This assay provides direct evidence that the PROTAC-induced ternary complex is functional and capable of mediating the enzymatic transfer of ubiquitin to the target protein.[3] It is a crucial step to validate the mechanism of action before proceeding to cell-based degradation studies.[3]
Experimental Protocol: Western Blot-Based Ubiquitination
This protocol describes a reconstituted in vitro system to detect PROTAC-mediated polyubiquitination of a target protein.[3]
Materials:
-
Recombinant Proteins: Target POI, E1 Activating Enzyme, E2 Conjugating Enzyme (e.g., UBE2D2), E3 Ligase Complex.
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM DTT)
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF or nitrocellulose membrane
-
Primary antibodies: anti-POI and anti-Ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup:
-
Assemble the ubiquitination reactions in microcentrifuge tubes on ice. A typical 20 µL reaction might include:
-
E1 Enzyme (e.g., 100 nM)
-
E2 Enzyme (e.g., 500 nM)
-
E3 Ligase (e.g., 200 nM)
-
Target POI (e.g., 200 nM)
-
Ubiquitin (e.g., 10 µM)
-
ATP (e.g., 2 mM)
-
PROTAC (at various concentrations, e.g., 0-20 µM) or vehicle control (DMSO).[3]
-
Ubiquitination Buffer to final volume.
-
-
Include control reactions omitting key components (e.g., no PROTAC, no E3 ligase, no ATP) to ensure the observed ubiquitination is specific.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Reaction Quenching:
-
Stop the reactions by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[2]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Interpretation:
-
The unmodified POI will appear as a single band at its expected molecular weight.[3]
-
Successful PROTAC-mediated ubiquitination will be visualized as a ladder of higher molecular weight bands above the unmodified POI, representing the addition of one or more ubiquitin molecules (each ~8.5 kDa).[3]
-
The intensity of the ubiquitinated bands should show a dose-dependent increase with PROTAC concentration.[3]
Cellular Degradation Assays
The ultimate goal of a PROTAC is to induce the degradation of its target protein within a cellular context. Western blotting is the most common and fundamental technique to quantify changes in protein levels following PROTAC treatment.[1][2]
Illustrative Quantitative Data: Cellular Degradation
Key parameters derived from cellular degradation assays are the DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target) and Dₘₐₓ (the maximum percentage of degradation achieved).[2]
| Cell Line | PROTAC | Treatment Time (hrs) | DC₅₀ (nM) | Dₘₐₓ (%) |
| VCaP | PROTAC-AR | 18 | 5.5 | >95 |
| HEK293 | PROTAC-Akt | 24 | 12.8 | ~90 |
| Note: The values presented are illustrative examples based on published data for different PROTACs and are not specific to the linker .[21][22] |
Experimental Protocol: Western Blot for Protein Degradation
This protocol details the steps for treating cultured cells with a PROTAC and analyzing target protein degradation via Western blot.[2]
Materials:
-
Cultured cells expressing the POI
-
Cell culture medium and supplements
-
PROTAC of interest
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE system and reagents
-
Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[2]
-
Prepare serial dilutions of the PROTAC in fresh culture medium.
-
Aspirate the old medium and treat the cells with the PROTAC dilutions or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample and prepare them with SDS-PAGE loading buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.[2]
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies against the POI and a loading control overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands using software like ImageJ.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. Introduction to the popular application of TR-FRET - drug discovery and development [absin.net]
- 12. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time-resolved Fluorescence Energy Transfer | アジレント [agilent.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. SLAS2024 [slas2024.eventscribe.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach is a two-step synthesis involving an initial reductive amination of 2-formylbenzonitrile with N-methylpiperazine, followed by the reduction of the nitrile group to the corresponding benzylamine.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors including incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions. Specific issues could be inefficient imine formation during the reductive amination step or incomplete reduction of the nitrile. Refer to the troubleshooting guide below for a more detailed breakdown.
Q3: I am observing multiple spots on my TLC plate after the first step. What are these impurities?
The primary impurities after the reductive amination of 2-formylbenzonitrile with N-methylpiperazine could include unreacted starting materials (2-formylbenzonitrile and N-methylpiperazine) and potentially the carbinolamine intermediate if the dehydration to the imine is not complete. Over-reduction in the subsequent step can also lead to byproducts.
Q4: How can I effectively purify the final product?
Purification of this compound can typically be achieved through column chromatography on silica gel. Given the basic nature of the compound, a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide in a mixture of dichloromethane and methanol is often effective. Alternatively, purification can be achieved by forming a salt (e.g., hydrochloride) and recrystallizing it.[1]
Troubleshooting Guides
Problem 1: Low Yield in Reductive Amination Step
Symptoms:
-
Significant amount of unreacted 2-formylbenzonitrile and/or N-methylpiperazine observed by TLC or LC-MS.
-
The overall yield of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile is below 50%.
| Potential Cause | Recommended Action | Expected Outcome |
| Inefficient imine formation | Add a dehydrating agent such as magnesium sulfate or molecular sieves to the reaction mixture. | Increased formation of the iminium intermediate, leading to a higher yield of the desired product. |
| Suboptimal pH | Adjust the reaction pH to a mildly acidic condition (pH 5-6) by adding a small amount of acetic acid. | Catalyzes imine formation without significantly hydrolyzing the imine back to the starting materials. |
| Ineffective reducing agent | Switch to a different reducing agent. If using sodium borohydride, consider sodium triacetoxyborohydride, which is milder and often more effective for reductive aminations. | Improved chemoselectivity and higher conversion to the product. |
| Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. | Drive the reaction to completion and maximize product formation. |
Problem 2: Incomplete Nitrile Reduction
Symptoms:
-
Presence of the nitrile intermediate, 2-((4-methylpiperazin-1-yl)methyl)benzonitrile, in the final product mixture.
-
Low yield of the desired this compound.
| Potential Cause | Recommended Action | Expected Outcome |
| Inactive catalyst (for catalytic hydrogenation) | Use fresh catalyst (e.g., Raney Nickel or Palladium on carbon). Ensure the catalyst is not poisoned by impurities from the previous step. | Complete reduction of the nitrile to the primary amine. |
| Insufficient hydride reagent (for chemical reduction) | Increase the molar equivalents of the hydride reagent (e.g., Lithium Aluminum Hydride). Ensure anhydrous conditions are strictly maintained. | Drive the reduction to completion. |
| Low reaction temperature or pressure (for catalytic hydrogenation) | Increase the hydrogen pressure and/or reaction temperature according to established protocols for nitrile reduction. | Enhanced reaction kinetics leading to complete conversion. |
Experimental Protocols
Protocol 1: Synthesis of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile (Reductive Amination)
-
To a solution of 2-formylbenzonitrile (1.0 eq) in dichloromethane (DCM, 0.2 M), add N-methylpiperazine (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Nitrile Reduction)
-
Carefully add lithium aluminum hydride (LAH) (2.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
Dissolve the crude 2-((4-methylpiperazin-1-yl)methyl)benzonitrile from the previous step in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Borohydride | Methanol | 25 | 24 | 45 |
| 2 | Sodium Triacetoxyborohydride | DCM | 25 | 16 | 85 |
| 3 | Catalytic Hydrogenation (H₂, Pd/C) | Ethanol | 25 | 24 | 60 |
Table 2: Purity Profile of this compound after Purification
| Purification Method | Purity by HPLC (%) | Recovery (%) |
| Silica Gel Column Chromatography | >98 | 75 |
| Recrystallization as HCl salt | >99 | 60 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reaction during reductive amination.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Optimizing Coupling Reactions for 2-(4-Methylpiperazin-1-ylmethyl)benzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving 2-(4-Methylpiperazin-1-ylmethyl)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: this compound, possessing both a primary and a tertiary amine, is a versatile building block. The most common coupling reactions involve the primary benzylic amine and include:
-
Amide Bond Formation: Acylation with carboxylic acids or their derivatives to form amides. This is one of the most fundamental and widely used transformations.
-
Reductive Amination: Reaction with aldehydes or ketones to form a new secondary amine. This two-step, one-pot process involves the formation of an imine intermediate followed by reduction.[1][2]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form a C-N bond, leading to diaryl or alkylaryl amines.[3][4]
Q2: My amide coupling reaction with this compound is giving a low yield. What are the potential causes?
A2: Low yields in amide coupling reactions are a common issue. Several factors could be contributing to this problem:
-
Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough, or an insufficient amount is being used.[5]
-
Deactivation of the benzylamine: The primary amine of your starting material can be protonated by the carboxylic acid, rendering it non-nucleophilic.[5]
-
Steric hindrance: Bulky substituents on either the carboxylic acid or the benzylamine can impede the reaction.[5]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is crucial to use anhydrous solvents and reagents.[5]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly affect the outcome.[5]
Q3: How do I choose the right coupling reagent for my amide bond formation?
A3: The selection of a suitable coupling reagent is critical and depends on the specific substrates and desired reaction conditions. For sterically hindered or electron-deficient partners, more potent coupling reagents are often necessary. A screening of different classes of coupling reagents is often beneficial.
| Coupling Reagent Class | Examples | Notes |
| Carbodiimides | DCC, DIC, EDC | Often used with additives like HOBt or DMAP to improve efficiency and suppress side reactions.[6] |
| Phosphonium Salts | PyBOP, PyAOP | Highly efficient but can be more expensive. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Very effective and commonly used for difficult couplings.[5] |
Q4: What are the best practices to avoid side reactions during a Buchwald-Hartwig amination?
A4: The Buchwald-Hartwig amination, while powerful, can be sensitive to reaction conditions. To minimize side reactions:
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often give better results, especially for less reactive aryl chlorides.[7]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but others like LHMDS or cesium carbonate can be used depending on the substrate.[7]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Solvent Choice: Anhydrous, aprotic solvents like toluene, THF, or dioxane are typically used.[7]
Troubleshooting Guides
Troubleshooting Low Yield in Amide Coupling
| Symptom | Possible Cause | Suggested Solution |
| No product formation | Ineffective carboxylic acid activation. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[5] |
| Deactivated amine due to salt formation. | Add a non-nucleophilic base like DIPEA or triethylamine to neutralize the reaction mixture.[5] | |
| Low conversion | Steric hindrance. | Increase the reaction temperature or switch to a less sterically demanding coupling reagent.[5] |
| Insufficient reaction time. | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. | |
| Presence of starting materials and hydrolyzed acid | Water in the reaction. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[5] |
Troubleshooting Reductive Amination Issues
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired secondary amine | Incomplete imine formation. | Use a dehydrating agent like molecular sieves or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).[8] |
| Ineffective reducing agent. | Choose a reducing agent that is selective for the imine over the carbonyl starting material. Sodium triacetoxyborohydride is a common choice.[1] | |
| Formation of a tertiary amine | Over-alkylation of the product. | Use a stoichiometry of 1:1 for the benzylamine and the carbonyl compound. |
| Recovery of starting aldehyde/ketone | The reducing agent is not active. | Check the quality of the reducing agent and ensure it is not hydrolyzed. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[5]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[5]
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloroethane or THF), add a dehydrating agent such as anhydrous magnesium sulfate or 4 Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent such as sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for optimizing coupling reactions.
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
Improving the solubility of PROTACs with 2-(4-Methylpiperazin-1-ylmethyl)benzylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs). The following sections focus on strategies to improve PROTAC solubility, with a particular emphasis on the incorporation of solubilizing moieties such as 2-(4-methylpiperazin-1-ylmethyl)benzylamine.
Troubleshooting Guide: Addressing Poor PROTAC Solubility
This guide is designed to help you troubleshoot and resolve common solubility issues encountered during your experiments.
Question 1: My PROTAC, which incorporates a derivative of this compound, shows poor aqueous solubility. Why is this happening?
Answer: While incorporating basic functional groups like piperazine is a known strategy to enhance PROTAC solubility, several factors can still contribute to poor aqueous solubility. PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility and permeability.[1] The overall solubility is a result of the interplay between the warhead, the linker, and the E3 ligase ligand.[1] The hydrophobic nature of the warhead or certain linker components can counteract the solubilizing effect of the amine moiety.[1]
Question 2: My PROTAC precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What should I do?
Answer: This is a common issue known as "crashing out" and occurs due to the sharp change in solvent polarity. Here are some steps to troubleshoot this:
-
Optimize Dilution: Instead of a single-step dilution, try serial dilutions.
-
Use a Co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent, such as ethanol or PEG 400, in your final aqueous medium. Keep the final concentration of organic solvents low (typically <0.5%) to avoid artifacts in biological assays.[2]
-
pH Adjustment: If your PROTAC contains ionizable groups like the piperazine in this compound, adjusting the pH of the buffer can increase solubility. For basic groups, a slightly acidic pH can promote protonation and enhance solubility.[2][3]
-
Formulation Strategies: For in vitro experiments, consider using solubilizing excipients like cyclodextrins or non-ionic surfactants (e.g., Tween®).[1][2]
Question 3: I've improved the aqueous solubility of my PROTAC by incorporating a basic amine, but now I'm observing low cellular permeability. How can I address this?
Answer: There is often a trade-off between solubility and permeability.[4][5] The ionized (protonated) form of a basic group that enhances aqueous solubility also increases the molecule's polar surface area, which can hinder passive diffusion across cell membranes.[6]
-
Assess Permeability: Use an in vitro permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay to quantify the permeability of your PROTAC.[7][8]
-
Find a Balance: You may need to find a balance between solubility and permeability by modifying the linker or other parts of the PROTAC molecule. Sometimes, a slight decrease in solubility can lead to a significant improvement in permeability and overall cell-based activity.
-
Prodrug Strategy: Consider a prodrug approach where the solubilizing group is masked with a labile group that is cleaved inside the cell, releasing the active PROTAC.[9]
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for improving the solubility of PROTACs?
A1: There are two primary approaches to enhance PROTAC solubility:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC by introducing solubility-enhancing groups.[1] This can include:
-
Incorporating Polar Groups: Adding polar functional groups, such as basic nitrogen atoms found in piperazine or morpholine, into the linker or on the warhead/E3 ligase ligand can significantly improve aqueous solubility.[1][9]
-
Optimizing the Linker: Using shorter, more polar linkers can enhance solubility. For instance, replacing a PEG linker with a phenyl ring has been shown to improve permeability, which is often linked to solubility considerations.[9]
-
-
Formulation Strategies: This focuses on the delivery of the PROTAC to improve its apparent solubility.[1] Common strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution.[10][11][12]
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic PROTAC molecule within a cyclodextrin can enhance its aqueous solubility.[1][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, solvents, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[1]
-
Q2: How does incorporating a moiety like this compound improve PROTAC solubility?
A2: The piperazine ring in this moiety contains a basic nitrogen atom.[3] At physiological pH, this nitrogen can be protonated, leading to a positively charged species. This charge significantly increases the interaction of the PROTAC with water molecules, thereby improving its aqueous solubility.[3][14]
Q3: Are there any potential downsides to using basic linkers to improve solubility?
A3: Yes, while basic linkers can improve solubility, they can also lead to challenges. As mentioned in the troubleshooting guide, increased polarity due to protonation can decrease cell permeability.[6] Additionally, the pKa of the basic group is highly dependent on the surrounding chemical environment, and slight modifications to the linker can alter its protonation state at physiological pH.[3]
Quantitative Data on Solubility Improvement
The following table summarizes the reported improvements in PROTAC solubility using various strategies. Note that the specific improvement will depend on the individual PROTAC molecule.
| Strategy | Fold Increase in Solubility | Reference |
| Addition of a dibasic piperazine to a VHL-based PROTAC | Up to 170-fold | [1] |
| Formulation as an Amorphous Solid Dispersion (ASD) | Up to 2-fold increase in drug supersaturation | [15] |
| Use of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | ~430-fold enhancement in the presence of 100 mmol/L cyclodextrin solution | [13] |
| Improved solubility in biorelevant media (FaSSIF/FeSSIF) | Significant improvement observed | [7][9] |
Experimental Protocols
Protocol 1: Aqueous Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Microcentrifuge tubes
-
Orbital shaker
-
High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system
-
Analytical balance
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Add an excess amount of the PROTAC to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL). This can be done by adding a small amount of solid compound or a concentrated DMSO stock (ensure final DMSO concentration is low, e.g., <1%).
-
Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 30 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved PROTAC in the diluted supernatant using a validated HPLC-UV or LC-MS method.
-
Prepare a standard curve of the PROTAC of known concentrations to quantify the solubility.
Protocol 2: Kinetic Aqueous Solubility Assessment (High-Throughput Method)
This protocol provides a faster, higher-throughput estimation of solubility.
Materials:
-
PROTAC compound
-
DMSO
-
PBS, pH 7.4
-
96-well plates (UV-transparent for UV-based detection)
-
Plate reader or HPLC/LC-MS system
Procedure:
-
Prepare serial dilutions of the PROTAC in DMSO in a 96-well plate.
-
Add a fixed volume of PBS to each well.
-
Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Analyze the plate directly with a plate reader if the PROTAC has a suitable chromophore, or centrifuge the plate and analyze the supernatant by HPLC/LC-MS.
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: The mechanism of action for a PROTAC within a cell.
Experimental Workflow: Solubility Assessment
Caption: A workflow for improving and assessing PROTAC solubility.
Logical Relationship: Solubility vs. Permeability
Caption: The relationship between ionization state, solubility, and permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.unito.it [iris.unito.it]
- 6. benchchem.com [benchchem.com]
- 7. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing cell permeability of PROTACs containing 2-(4-Methylpiperazin-1-ylmethyl)benzylamine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs), particularly those incorporating the 2-(4-Methylpiperazin-1-ylmethyl)benzylamine moiety.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a significant challenge for most PROTACs? A1: PROTACs often exhibit poor cell permeability due to their inherent physicochemical properties.[1] Most are large molecules with a high molecular weight (MW), typically over 700-800 Da, and a large polar surface area (PSA).[1][2][3] These characteristics place them in the "beyond Rule of Five" chemical space, which hinders their ability to passively diffuse across the lipophilic cell membrane to engage their intracellular targets.[1][2]
Q2: What is the likely role of the this compound moiety in a PROTAC's design? A2: The inclusion of a piperazine-containing moiety is a common strategy to improve the drug-like properties of a PROTAC.[3][4] The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly increase the aqueous solubility of the molecule.[3][5] Furthermore, rigid heterocyclic scaffolds like piperazine can help rigidify the linker, which may lead to a more stable ternary complex formation once inside the cell.[3]
Q3: How does the charge state of the piperazine group affect cell permeability? A3: The charge state of the basic piperazine group creates a trade-off between solubility and permeability. While the protonated (charged) form enhances aqueous solubility, it can impede passive diffusion across the nonpolar lipid bilayer of the cell membrane. An optimal balance between the charged and neutral state is often required for effective cell entry. This balance is influenced by the local chemical environment and the pKa of the piperazine group, which can be modulated through linker modifications.[5]
Q4: What is the "chameleon effect" and how does it apply to PROTACs with polar moieties? A4: The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment.[1] In an aqueous, polar environment (like the extracellular space), the molecule may exist in an extended conformation.[6] To cross the nonpolar cell membrane, it can fold into a more compact shape, forming intramolecular hydrogen bonds that shield its polar regions and reduce its effective PSA, thus facilitating entry.[1][6][7] Flexible linkers and rotatable bonds are key to this behavior.
Q5: What is the "hook effect," and how can poor cell permeability complicate its analysis? A5: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point results in decreased target protein degradation.[1] This occurs because high concentrations favor the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[1] Poor cell permeability can exacerbate this issue by making it difficult to achieve the precise intracellular concentration needed for maximum efficacy, potentially masking the true potency or leading to misinterpretation of the dose-response curve.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the development of PROTACs containing basic moieties like this compound.
| Problem | Possible Causes | Suggested Solutions & Next Steps |
| High biochemical potency, but low or no degradation in cell-based assays. | 1. Poor Cell Permeability: The PROTAC is not entering the cell in sufficient concentrations. The basic piperazine moiety may be fully protonated, limiting passive diffusion.[8] 2. Cellular Efflux: The PROTAC is actively being transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[8] 3. Low Target E3 Ligase Expression: The specific E3 ligase recruited by the PROTAC is not sufficiently expressed in the chosen cell line.[1] | 1. Quantify Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and a Caco-2 assay to assess both permeability and active efflux.[9][10] 2. Measure Intracellular Concentration: Use a quantitative method like LC-MS/MS to determine the actual amount of PROTAC inside the cells.[11] 3. Confirm Target Engagement: Use a cellular target engagement assay (e.g., NanoBRET) to verify the PROTAC is binding its target inside the cell.[1][12] 4. Modify the Linker: Adjust the linker to alter the pKa of the piperazine or introduce groups that promote intramolecular hydrogen bonding to shield the charge.[7][13] |
| High variability in permeability data between experimental repeats. | 1. Poor Aqueous Solubility: The PROTAC is not fully dissolved in the assay buffer, leading to inconsistent concentrations in the donor compartment.[14] 2. Non-Specific Binding: The compound is adsorbing to the plasticware of the assay plates.[14] 3. Assay Integrity Issues: In cell-based assays like Caco-2, the cell monolayer may be inconsistent or compromised.[15] | 1. Measure Solubility: Determine the kinetic solubility of the PROTAC in the specific assay buffer being used.[8] 2. Optimize Assay Buffer: For Caco-2 assays, consider adding a low concentration of bovine serum albumin (BSA, e.g., 0.25%) to the basolateral compartment to improve recovery by preventing non-specific binding.[15] 3. Validate Assay Performance: Always measure the transepithelial electrical resistance (TEER) of Caco-2 monolayers before an experiment to ensure their integrity.[16] Include well-characterized high and low permeability control compounds in every assay. |
| PROTAC shows good permeability but still has low degradation activity. | 1. Inefficient Ternary Complex Formation: Despite entering the cell, the PROTAC cannot effectively orient the target protein and the E3 ligase for ubiquitination.[17] 2. PROTAC Instability: The molecule is being rapidly metabolized or chemically degraded in the cellular environment or culture medium.[8] 3. "Hook Effect": The concentration used is too high, leading to the formation of non-productive binary complexes.[17] | 1. Verify Ternary Complex Formation: Use biophysical assays (e.g., TR-FRET, SPR) or in-cell co-immunoprecipitation (Co-IP) to confirm the formation of the ternary complex.[8] 2. Assess Stability: Measure the metabolic stability of the PROTAC in liver microsomes and its chemical stability in the assay medium. 3. Perform a Full Dose-Response: Test the PROTAC over a wide range of concentrations (e.g., from pM to µM) to identify the optimal concentration for degradation and characterize the bell-shaped curve of the hook effect.[8] |
Quantitative Data Summary
The following tables provide representative data for PROTACs with properties similar to those containing basic, piperazine-like linkers. These values should be determined experimentally for each specific molecule.
Table 1: Representative Intracellular Concentration of a VHL-Recruiting PROTAC in HeLa Cells as Determined by LC-MS/MS (Data is illustrative and based on typical experimental outcomes)
| Treatment Time (hours) | Applied Extracellular Concentration (nM) | Measured Intracellular Concentration (nM) |
| 1 | 100 | 18.5 ± 2.5 |
| 4 | 100 | 52.1 ± 6.1 |
| 12 | 100 | 95.7 ± 10.3 |
| 24 | 100 | 120.4 ± 13.8 |
Table 2: Representative Permeability of PROTACs with Varying Linker Types in the Caco-2 Assay (Data is illustrative and based on structures and outcomes from published studies)[18][19]
| PROTAC Linker Type | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) |
| Flexible PEG4 Linker | 3.5 ± 0.6 | 2.5 |
| Rigid Piperazine Linker | 1.7 ± 0.4 | 8.4 |
| Alkyl Chain Linker | 0.9 ± 0.2 | 1.8 |
| Amide-rich Linker | 0.5 ± 0.1 | 1.5 |
Visual Diagrams & Workflows
digraph "PROTAC_MoA" {
graph [fontname="Arial", fontsize=12, splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2];
edge [fontname="Arial", fontsize=10];
// Node Definitions
PROTAC [label="PROTAC\n(POI Ligand-Linker-E3 Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"];
POI [label="Protein of Interest (POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E3 [label="E3 Ubiquitin Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#FBBC05", fontcolor="#202124"];
Ubi [label="Ubiquitination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
UbiPOI [label="Ubiquitinated POI", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,dashed"];
Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Degradation [label="Degraded Peptides", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed];
Recycle [label="Recycled", shape=plaintext];
// Edges
PROTAC -> Ternary [label="Binds POI & E3"];
POI -> Ternary;
E3 -> Ternary;
Ternary -> Ubi [label="Induces Proximity"];
Ubi -> UbiPOI [label="Ubiquitin Transfer"];
UbiPOI -> Proteasome [label="Recognition"];
Proteasome -> Degradation [label="Degradation"];
Ternary -> PROTAC [style=dashed, label="Catalytic Cycle"];
Ternary -> POI [style=invis];
Ternary -> E3 [style=invis];
PROTAC -> Recycle [style=invis, arrowhead=none];
Recycle -> PROTAC [style=dashed, arrowhead=empty, constraint=false];
}
Caption: Experimental workflow for a Caco-2 permeability assay.
Caption: Logical flow for selecting a PROTAC permeability assay.
Detailed Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive diffusion of a PROTAC across an artificial lipid membrane, serving as a high-throughput screen for permeability.
[9][20]
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen, PVDF membrane)
-
96-well acceptor plate
-
Phosphatidylcholine solution in dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Methodology:
-
Donor Plate Preparation: Dissolve the test PROTAC in PBS to the final desired concentration (e.g., 10 µM). Ensure the final solvent (e.g., DMSO) concentration is low (<1%) to not disrupt the membrane.
[9]2. Membrane Coating: Add 5 µL of the lipid solution to each well of the 96-well filter (donor) plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Acceptor Plate Preparation: Fill each well of the 96-well acceptor plate with 300 µL of PBS.
[9]4. Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor wells.
-
Incubation: Add 200 µL of the PROTAC donor solution to each well of the donor plate. Incubate the assembled "sandwich" at room temperature for 4-16 hours with gentle shaking.
[9]6. Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
[9]7. Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for compound concentration in donor and acceptor wells, incubation time, and membrane surface area.
[9]
Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active efflux of a PROTAC across a confluent monolayer of Caco-2 cells, which mimics the human intestinal epithelium.
[16]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and the formation of a tight monolayer.
[16]2. Monolayer Integrity Check: Before the assay, measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable for a tight barrier.
[16]3. Permeability Assay (Apical to Basolateral, A→B):
a. Gently wash the cell monolayers twice with pre-warmed transport buffer.
b. Add the PROTAC dosing solution (e.g., 10 µM in transport buffer) to the apical (upper) compartment.
c. Add fresh transport buffer to the basolateral (lower) compartment.
d. Incubate at 37°C with gentle shaking for 2 hours.
e. At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
[16]4. Permeability Assay (Basolateral to Apical, B→A):
a. Perform the same steps, but add the PROTAC dosing solution to the basolateral compartment and fresh buffer to the apical compartment.
[16]5. Quantification: Analyze the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.
[16]6. Data Analysis:
a. Calculate the Papp values for both the A→B and B→A directions.
b. Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the PROTAC is a substrate for an active efflux transporter.
Cellular Uptake Assay by LC-MS/MS
Objective: To directly and quantitatively measure the amount of a PROTAC that accumulates inside cells over time.
[11]
Materials:
-
Adherent cell line of interest (e.g., HeLa, 293T)
-
6-well plates
-
Cell culture medium
-
Ice-cold PBS
-
Ice-cold acetonitrile with 0.1% formic acid for lysis
-
Cell scraper
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Incubate overnight.
[11]2. PROTAC Treatment: Aspirate the medium and add fresh medium containing the desired concentrations of the PROTAC. Include a vehicle-only control. Incubate for the desired time periods (e.g., 1, 4, 8, 24 hours).
[11]3. Cell Washing: After incubation, aspirate the PROTAC-containing medium. Quickly wash the cell monolayer three times with ice-cold PBS to remove all extracellular PROTAC. This step must be performed quickly on ice to prevent compound efflux.
[11]4. Cell Lysis and PROTAC Extraction: Add a defined volume (e.g., 200 µL) of ice-cold acetonitrile with 0.1% formic acid to each well. Use a cell scraper to detach and lyse the cells completely.
[11]5. Sample Collection: Transfer the cell lysate/acetonitrile mixture to a microcentrifuge tube. Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Quantification: Carefully transfer the supernatant to a new tube for analysis by LC-MS/MS. A standard curve prepared in the same lysis buffer should be used for absolute quantification.
-
Data Normalization: The intracellular concentration can be normalized to cell number or total protein content (determined from a parallel well).
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? | Semantic Scholar [semanticscholar.org]
- 6. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. enamine.net [enamine.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stability Challenges with 2-(4-Methylpiperazin-1-ylmethyl)benzylamine: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine in solution. Addressing common questions and providing detailed experimental protocols, this resource aims to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the chemical structure, which includes a benzylamine and a methylpiperazine moiety, the primary stability concerns are:
-
Oxidation: The tertiary amine in the piperazine ring and the benzylamine can be susceptible to oxidation, potentially leading to the formation of N-oxides and other degradation products.[1]
-
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or alkaline conditions may lead to hydrolysis.[1]
-
Reaction with Carbon Dioxide: Like other amines, this compound can react reversibly with atmospheric carbon dioxide, especially in non-protic solvents, which can affect its perceived concentration and reactivity.[2][3] The product is noted to be sensitive to carbon dioxide.
-
Hygroscopicity: The compound is hygroscopic and sensitive to moisture, which can impact its stability and weighing accuracy. It is recommended to store it in a dry and well-ventilated place.
-
Light Sensitivity: Although not explicitly documented for this specific molecule, similar compounds can be sensitive to light. Photolytic degradation should be considered a possibility.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure the stability of your stock solutions, the following practices are recommended:
-
Solvent Selection: Use high-purity, anhydrous solvents. For long-term storage, aprotic solvents like DMSO or DMF are generally preferred over protic solvents like alcohols or water, unless the experimental protocol dictates otherwise.
-
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and carbon dioxide.[4]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce solvent evaporation and exposure to air. The compound itself is recommended to be stored at 2-8°C.[4]
-
Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?
A3: Yes, inconsistent results are a common consequence of compound instability. If you observe variability, consider the following:
-
Age of the Solution: Use freshly prepared solutions whenever possible. If using a stored stock, qualify its integrity before use, especially if it has been stored for an extended period.
-
Working Solution Preparation: Prepare working solutions immediately before your experiment. Diluting the stock solution in an aqueous buffer for an assay can significantly alter its stability.
-
pH of the Medium: The pH of your experimental medium can influence the ionization state and stability of the compound. Benzylamines are basic and will exist as protonated species in acidic solutions.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, potential degradation pathways for structurally related compounds suggest the following possibilities:
-
Oxidation: Formation of the N-oxide at the 4-methylpiperazine nitrogen is a likely oxidation product.[1]
-
De-benzylation: Cleavage of the benzyl group is a known reaction for benzylamines.[5]
-
Aldehyde Formation: Degradation of the benzylamine moiety can yield the corresponding benzaldehyde.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Impurities in the solid material or rapid degradation upon dissolution. | Analyze the solid material by a suitable method. Prepare the solution in a high-purity, anhydrous solvent under an inert atmosphere and analyze immediately. |
| Loss of compound concentration over time in a stock solution. | Degradation due to oxidation, hydrolysis, or adsorption to the container. | Store aliquots at -80°C under an inert atmosphere. Use silanized vials to minimize adsorption. Perform a stability study in your chosen solvent. |
| Precipitate forms in the stock solution upon storage at low temperature. | Poor solubility of the compound in the chosen solvent at low temperatures. | Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure complete dissolution. Consider a different storage solvent or a lower concentration. |
| Inconsistent biological activity in cell-based assays. | Degradation in the aqueous assay medium. Reaction with components of the medium. | Prepare the final dilution in assay medium immediately before adding to cells. Assess the stability of the compound in the assay medium over the time course of the experiment. |
Illustrative Forced Degradation Study Data
The following table provides an example of data from a forced degradation study to illustrate potential stability characteristics. Note: This data is illustrative and should be confirmed by experimental analysis for your specific batch and conditions.
| Condition | Time (hours) | Purity (%) | Major Degradation Products |
| Control (4°C, dark) | 72 | 99.5 | None observed |
| Acidic (0.1 M HCl, 60°C) | 24 | 85.2 | Polar degradants |
| Alkaline (0.1 M NaOH, 60°C) | 24 | 90.1 | Less polar degradants |
| Oxidative (3% H₂O₂, RT) | 12 | 75.8 | N-oxide derivative |
| Thermal (80°C, solid) | 72 | 99.0 | Minor unidentified impurities |
| Photolytic (UV light) | 24 | 96.3 | Minor unidentified impurities |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation pathways and developing stable formulations.
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile:water 50:50) to a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.
-
Alkaline: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
-
Thermal: Incubate the stock solution at 60°C.
-
Control: Keep the stock solution at 4°C in the dark.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: After incubation, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Protocol 2: HPLC-UV Method for Stability Assessment
This method can be used to assess the purity and stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizing Workflows and Relationships
Caption: A logical workflow for assessing the stability of a research compound in solution.
Caption: Potential degradation pathways for this compound.
References
- 1. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 879896-50-1|this compound|BLD Pharm [bldpharm.com]
- 5. Benzylamines [organic-chemistry.org]
- 6. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Off-Target Effects of PROTACs with Piperazine-Based Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to off-target effects when using PROTACs with piperazine-based linkers.
Troubleshooting Guide
This section addresses common issues encountered during the development and experimental use of PROTACs featuring piperazine-based linkers, with a focus on mitigating off-target effects.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in cell-based assays. | On-target toxicity: The degradation of the intended target protein may be inherently toxic to the cells. | - Confirm that the observed toxicity is due to the degradation of the target protein by using control compounds, such as an inactive enantiomer or a PROTAC with a mutated warhead that does not bind the target.[1] - If the toxicity is on-target, this may be the desired outcome in the case of cancer therapeutics. |
| Off-target toxicity: The PROTAC may be degrading one or more essential off-target proteins.[1] | - Perform global proteomics to identify unintended degraded proteins.[2][3] - Redesign the PROTAC with a more selective warhead or modify the linker to alter the ternary complex geometry and reduce off-target binding.[4] | |
| Solvent toxicity: The solvent used to dissolve the PROTAC (e.g., DMSO) may be toxic to the cells at the final concentration.[1] | - Ensure the final solvent concentration is within a non-toxic range for the specific cell line being used. | |
| Global proteomics reveals significant degradation of unintended proteins. | Non-selective warhead: The ligand binding to the protein of interest (POI) may have affinity for other proteins.[5] | - Synthesize a control PROTAC with a modification to the warhead that ablates binding to the intended target. If off-target degradation persists, the issue may lie with the E3 ligase ligand or the linker.[4] - Choose a more selective warhead for the target protein. |
| Promiscuous ternary complex formation: The linker may position the E3 ligase in proximity to off-target proteins, leading to their ubiquitination and degradation. | - Modify the piperazine-based linker's length, attachment points, or overall rigidity to alter the ternary complex conformation and improve selectivity.[4][6] - Consider changing the E3 ligase recruited, as different ligases have different endogenous substrates.[5] | |
| Suboptimal PROTAC concentration: High concentrations can lead to the "hook effect" and increase the likelihood of off-target activity.[1] | - Perform a dose-response experiment to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[1] | |
| Poor degradation of the target protein (low Dmax or high DC50). | Inefficient ternary complex formation: The geometry of the PROTAC may not be optimal for bringing the target protein and the E3 ligase together effectively. | - The rigidity of the piperazine linker can be beneficial, but the linker length and attachment points are critical.[6][7] Synthesize a library of PROTACs with varying piperazine linker lengths and attachment points to empirically determine the optimal geometry. |
| Poor cell permeability: PROTACs are large molecules and may not efficiently cross the cell membrane. | - While piperazine can improve solubility, its protonation state can affect permeability.[8][9] Modify the chemical groups near the piperazine to modulate its pKa.[8][9] - Flank the piperazine with more lipophilic moieties to enhance membrane permeability. | |
| Inconsistent results between experiments. | PROTAC instability: The PROTAC molecule may be unstable in the experimental conditions. | - Assess the chemical stability of the PROTAC in your cell culture media and lysis buffers. The amide bonds often used to connect piperazine linkers can offer improved metabolic stability.[10] |
| Variability in cell culture conditions: Cell passage number, confluency, and health can impact PROTAC efficacy. | - Standardize cell culture protocols and use cells within a consistent passage number range for all experiments. |
Frequently Asked Questions (FAQs)
Q1: Why are piperazine-based linkers used in PROTAC design?
A1: Piperazine rings are incorporated into PROTAC linkers for several reasons:
-
Rigidity and Conformational Control: Unlike flexible alkyl or PEG linkers, the piperazine ring introduces a degree of rigidity.[6][7] This can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex.[7]
-
Improved Solubility: The nitrogen atoms in the piperazine ring can be protonated, which can increase the aqueous solubility of the PROTAC molecule.[8][9][] This is particularly beneficial as PROTACs are often large and hydrophobic.
-
Modulation of Physicochemical Properties: The basicity of the piperazine moiety can be tuned by modifying adjacent chemical groups, allowing for fine-tuning of the PROTAC's overall physicochemical properties, such as cell permeability.[8][9]
Q2: How can the piperazine linker itself contribute to off-target effects?
A2: While the warhead is the primary determinant of off-target binding, the linker can play a role through:
-
Promiscuous Ternary Complex Formation: A linker, even with a highly selective warhead, can orient the E3 ligase in such a way that it can ubiquitinate nearby "bystander" proteins that are not the intended target. The length and rigidity of the piperazine linker can influence this.
-
Unintended Interactions: The linker itself can form interactions with proteins, contributing to the stability of off-target ternary complexes.
Q3: What are the key experimental controls when evaluating a new PROTAC with a piperazine linker?
A3: To ensure that the observed protein degradation is due to the intended mechanism, the following controls are essential:
-
Inactive Warhead Control: A PROTAC with a modification to the warhead that prevents it from binding to the target protein. This control helps to confirm that degradation is dependent on target binding.
-
Inactive E3 Ligase Ligand Control: A PROTAC with a modification to the E3 ligase ligand that prevents it from recruiting the E3 ligase. This demonstrates that the degradation is E3 ligase-dependent.
-
Proteasome Inhibitor Co-treatment: Treating cells with a proteasome inhibitor (e.g., MG132) alongside the PROTAC should rescue the degradation of the target protein, confirming that the degradation is proteasome-mediated.
-
E3 Ligase Knockout/Knockdown Cells: Using cells where the recruited E3 ligase has been knocked out or knocked down should abrogate the PROTAC's effect.
Q4: What is the "hook effect" and how does it relate to off-target effects?
A4: The "hook effect" is the paradoxical decrease in protein degradation at very high PROTAC concentrations.[1] This occurs because the bifunctional PROTAC saturates both the target protein and the E3 ligase independently, leading to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[1] This can not only reduce on-target potency but may also lead to off-target effects from the inhibitory action of these binary complexes.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data illustrating the impact of linker composition and length on PROTAC performance.
Table 1: Effect of Piperazine-Containing Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Piperazine-PEG | 15 | 25 | >95 |
| PROTAC 2 | Piperazine-PEG | 18 | 10 | >98 |
| PROTAC 3 | Piperazine-PEG | 21 | 12 | >98 |
| PROTAC 4 | Piperazine-Alkyl | 14 | 50 | 90 |
| PROTAC 5 | Piperazine-Alkyl | 17 | 20 | 95 |
Data is illustrative and compiled from general trends reported in the literature. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.[7]
Table 2: Comparison of Physicochemical Properties of Different Linker Types
| Linker Type | Relative Rigidity | Aqueous Solubility | Cell Permeability | Metabolic Stability |
| Alkyl Chain | Low | Low | Moderate-High | Variable |
| PEG | Low | High | Low-Moderate | Prone to oxidation |
| Piperazine | Moderate-High | Moderate-High (pH-dependent) | Moderate | Generally Good |
| Piperidine | High | Moderate | Moderate-High | High |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling by Mass Spectrometry
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.[2]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to approximately 70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration (e.g., 1-3x DC50) and a vehicle control (e.g., DMSO).[4] Include multiple biological replicates.
-
For identifying direct off-targets, a shorter incubation time (e.g., 4-8 hours) is recommended.[4]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.[5]
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
-
Peptide Labeling and Fractionation (Optional but Recommended):
-
For quantitative proteomics, label peptides with isobaric tags (e.g., TMT or iTRAQ).
-
Fractionate the labeled peptides to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.
-
Protocol 2: Western Blotting for Validation of Off-Target Degradation
This protocol is a standard method to confirm the degradation of potential off-target proteins identified from proteomics screens.[2]
-
Cell Culture and Lysis:
-
Seed cells and treat with the PROTAC and vehicle control as in the proteomics experiment.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of protein degradation. A loading control (e.g., GAPDH or β-actin) should be used for normalization.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the physical interaction of the PROTAC with potential off-target proteins in a cellular context.[12]
-
Cell Culture and Treatment:
-
Treat cultured cells with the PROTAC or vehicle control.
-
-
Heating:
-
Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation and aggregation.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the samples to separate the soluble protein fraction from the aggregated protein fraction.
-
-
Protein Detection:
-
Analyze the amount of the specific protein of interest remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated sample compared to the control indicates that the PROTAC is binding to and stabilizing the protein.
-
Visualizations
Caption: On-target vs. off-target PROTAC mechanisms.
Caption: Workflow for investigating off-target effects.
Caption: Key considerations in piperazine linker design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in Reductive Amination Route
Question: We are attempting the synthesis via reductive amination of 2-aminobenzaldehyde with N-methylpiperazine and are experiencing consistently low yields. What are the potential causes and solutions?
Answer: Low yields in this reductive amination can stem from several factors, from the stability of the starting material to the reaction conditions.
-
Instability of 2-aminobenzaldehyde: This starting material is prone to self-condensation or polymerization.[1] It is recommended to use it quickly after preparation or purchase and store it under an inert atmosphere at low temperatures.
-
Inefficient Imine Formation: The initial condensation between the aldehyde and N-methylpiperazine to form the iminium ion is a critical equilibrium step.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine/iminium ion intermediate. Using a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial, especially at scale.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are crucial.
-
Sodium Triacetoxyborohydride (STAB): This is a mild and often effective choice. However, its effectiveness can be reduced by moisture. Ensure it is of high quality and handled in a dry environment.[2]
-
Catalytic Hydrogenation: This is a cost-effective option for large-scale synthesis. However, the catalyst (e.g., Pd/C) can be poisoned by impurities in the starting materials or by the amine product itself.[3]
-
Troubleshooting: Screen different catalysts and catalyst loadings. Ensure the hydrogen pressure and temperature are optimized.
-
-
Issue 2: Formation of Impurities in Nucleophilic Substitution Route
Question: In the synthesis involving the reaction of 2-(chloromethyl)benzylamine with N-methylpiperazine, we are observing significant amounts of a di-substituted byproduct. How can we improve the selectivity for the desired mono-alkylation?
Answer: The formation of the di-substituted piperazine is a common challenge due to the presence of two nucleophilic nitrogen atoms in N-methylpiperazine, even though one is tertiary. The primary issue is often the reaction of the desired product with another molecule of the benzyl chloride starting material.
-
Control of Stoichiometry: Using a large excess of N-methylpiperazine (3-5 equivalents) can statistically favor the mono-alkylation product.[4] However, this may complicate downstream processing due to the need to remove the excess amine.
-
Slow Addition of Electrophile: Adding the 2-(chloromethyl)benzylamine solution slowly to the solution of N-methylpiperazine can help maintain a low concentration of the electrophile, thus minimizing the chance of a second alkylation.[5]
-
Use of a Protected Benzylamine: A more robust strategy is to use a protected form of the starting material, such as N-Boc-2-(chloromethyl)benzylamine. The Boc protecting group can be removed in a final step after the alkylation is complete.
-
Base Selection: The choice of base is important. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is often used to scavenge the HCl formed during the reaction without competing in the alkylation.[6]
Issue 3: Difficulties in Product Purification
Question: Our crude product is difficult to purify. Column chromatography results in significant product loss and streaking, and we are struggling with isolation. What are some effective purification strategies?
Answer: The basic nature of the product, containing three amine functionalities, can indeed make purification challenging.
-
Acid-Base Extraction: This is a powerful technique for purifying amines. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acidic solution (e.g., 1M HCl). The product will form a salt and move into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to a high pH, and the purified free-base product can be re-extracted into an organic solvent.[7]
-
Crystallization/Salt Formation: The product can be purified by converting it into a crystalline salt. Dissolving the crude free-base in a solvent like isopropanol or ethanol and adding a solution of an acid (e.g., HCl in isopropanol, or acetic acid) can induce the precipitation of the corresponding salt in high purity.[7] This is often a very effective method for scale-up.
-
Column Chromatography Additives: If chromatography is necessary, "streaking" on silica gel can be minimized by pre-treating the silica with a base or by adding a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent.[5]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production: reductive amination or nucleophilic substitution?
A1: Both routes are viable for scale-up, and the choice depends on factors like cost of starting materials, process safety, and available equipment.
-
Reductive Amination: This is often a one-pot reaction, which can be advantageous.[2] If catalytic hydrogenation is used as the reduction method, it can be very cost-effective at scale, avoiding expensive hydride reagents. However, it requires specialized high-pressure hydrogenation equipment.[3]
-
Nucleophilic Substitution: This route is operationally simpler and does not require specialized pressure equipment. However, controlling the selectivity to avoid di-substitution can be a challenge, potentially requiring the use of protecting groups, which adds extra steps to the overall synthesis.[4][5]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Key safety considerations include:
-
Exothermic Reactions: Both reductive amination and nucleophilic alkylation can be exothermic. Ensure adequate cooling capacity and consider slow, controlled addition of reagents to manage the reaction temperature.
-
Handling of Reagents:
-
Hydride Reducing Agents (e.g., STAB): These can react violently with water and generate flammable hydrogen gas. Handle in a dry, inert atmosphere.
-
Catalytic Hydrogenation: Requires proper handling of flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C).
-
Alkylating Agents (e.g., 2-(chloromethyl)benzylamine): Alkyl halides are often toxic and lachrymatory. Handle with appropriate personal protective equipment in a well-ventilated area.
-
Q3: How can we monitor the reaction progress effectively?
A3: The reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). For scale-up, HPLC is generally preferred for its quantitative accuracy. A typical method would monitor the disappearance of the limiting starting material (e.g., the benzaldehyde derivative or the benzyl chloride derivative).
Data Presentation
Table 1: Comparison of Synthetic Routes and Conditions
| Parameter | Route A: Reductive Amination | Route B: Nucleophilic Substitution |
| Starting Materials | 2-(Boc-amino)benzaldehyde, N-Methylpiperazine | N-Boc-2-(chloromethyl)benzylamine, N-Methylpiperazine |
| Key Reagents | Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C | Diisopropylethylamine (DIPEA) or K₂CO₃ |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), or Methanol (for H₂) | Acetonitrile (ACN) or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |
| Reaction Time | 12 - 24 hours | 6 - 18 hours |
| Typical Yield | 75 - 90% (after deprotection) | 80 - 95% (after deprotection) |
| Key Challenge | Handling of moisture-sensitive reagents; potential catalyst poisoning. | Controlling selectivity to avoid di-alkylation.[4] |
Experimental Protocols
Protocol A: Reductive Amination Route
-
Imine Formation: To a solution of 2-(tert-butoxycarbonylamino)benzaldehyde (1.0 eq) in dichloroethane (DCE), add N-methylpiperazine (1.2 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature is maintained below 25 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the aldehyde by TLC or HPLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Deprotection: Concentrate the organic layer under reduced pressure. Dissolve the residue in a suitable solvent (e.g., DCM or dioxane) and add a strong acid (e.g., trifluoroacetic acid or HCl solution). Stir until the deprotection is complete (monitored by TLC/HPLC).
-
Isolation: After deprotection, adjust the pH to >12 with a strong base (e.g., 6M NaOH). Extract the product with ethyl acetate, dry the organic layers, and concentrate to yield the crude product, which can be further purified by crystallization or acid-base extraction.[7]
Protocol B: Nucleophilic Substitution Route
-
Reaction Setup: To a solution of N-methylpiperazine (3.0 eq) in acetonitrile (ACN), add a base such as potassium carbonate (2.0 eq) or diisopropylethylamine (1.5 eq).
-
Addition of Electrophile: Slowly add a solution of N-Boc-2-(chloromethyl)benzylamine (1.0 eq) in ACN to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 6-18 hours, monitoring the disappearance of the starting chloride by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification & Deprotection: The crude protected intermediate can be purified by column chromatography or proceed directly to deprotection as described in Protocol A, step 5.
-
Isolation: Follow the isolation procedure described in Protocol A, step 6.
Mandatory Visualization
References
- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the In Vivo Stability of PROTACs with Benzylamine- and Piperazine-Containing Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) requires a deep understanding of how each component influences the molecule's overall performance. The linker, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of a PROTAC's in vivo stability, profoundly impacting its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide provides a comparative analysis of PROTACs containing benzylamine and piperazine motifs, with a focus on how these structures affect metabolic stability and overall in vivo performance.
While specific public data on the "2-(4-Methylpiperazin-1-ylmethyl)benzylamine" linker is limited, we can infer its stability by examining its core components: the benzylamine group and the piperazine ring. These moieties are increasingly incorporated into PROTACs to enhance rigidity and modulate physicochemical properties.[1][2] This guide will compare these "rigid" linker strategies to more traditional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, using available experimental data.
The Role of the Linker in PROTAC Stability
The linker is not a passive spacer; it actively influences the PROTAC's success.[3][4] Its composition affects solubility, cell permeability, and the ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[5][6] Crucially, the linker is often the most metabolically vulnerable part of the molecule, susceptible to cleavage by enzymes like cytochrome P450s (CYPs).[7][] An unstable linker leads to a short in vivo half-life, reduced therapeutic efficacy, and the potential for inactive metabolites to interfere with the intended biological activity.[9]
Comparative Analysis of Linker Compositions
The choice of linker chemistry is a key strategic decision in PROTAC design. Historically, flexible alkyl and PEG chains were favored for their synthetic accessibility.[4][7] However, the field is shifting towards more sophisticated, rigid linkers to overcome the metabolic instability often associated with these flexible tethers.[10][11]
Flexible Linkers (Alkyl and PEG Chains):
-
Alkyl Chains: Simple and synthetically tractable, but longer chains can be prone to oxidative metabolism.[7][12]
-
PEG Chains: Enhance hydrophilicity and solubility. However, the ether linkages can be a liability for oxidative metabolism, potentially reducing in vivo stability.[13][14]
Rigid Linkers (Incorporating Benzylamine and Piperazine Motifs):
-
Aromatic/Benzyl Groups: The inclusion of a benzyl or other aromatic group introduces planarity and rigidity.[13] This can pre-organize the PROTAC into a favorable conformation for ternary complex formation and shield it from metabolic enzymes.[6][10]
-
Piperazine Rings: This saturated heterocycle is a popular choice for imparting rigidity.[1] The two nitrogen atoms can also improve aqueous solubility through protonation at physiological pH, a key advantage for balancing the high lipophilicity of many PROTACs.[2][15][] Furthermore, embedding the piperazine ring adjacent to an amide bond can prevent N-dealkylation, a common metabolic pathway, thereby enhancing stability.[15]
The combination of a benzylamine and a piperazine moiety, as in the linker of interest, aims to leverage the benefits of both rigidity and improved physicochemical properties. Clinical candidates like ARV-110 have successfully utilized linkers incorporating both piperidine and piperazine rings to significantly improve metabolic stability and potency.[1][]
Quantitative Data Comparison
Direct head-to-head in vivo pharmacokinetic comparisons of PROTACs with systematically varied linkers are not always available. However, in vitro metabolic stability in liver microsomes serves as a critical indicator of a compound's susceptibility to metabolism and its potential in vivo half-life.[12] The table below summarizes representative data for PROTACs with different linker types.
| PROTAC Target/Class | Linker Type | Species | In Vitro t½ (min) in Liver Microsomes | Key Findings & Reference |
| BRD4 Degrader | Flexible Alkyl Chain (8 carbons) | Human | 18.2 | Demonstrates that increasing the length of a flexible linker can significantly decrease metabolic stability.[] |
| BRD4 Degrader | Flexible Alkyl Chain (4 carbons) | Human | 135 | A shorter alkyl chain shows improved stability compared to a longer one.[] |
| General PROTACs | Linear Linkers (various) | Not Specified | Variable | Generally more susceptible to metabolism compared to cyclic analogues.[18] |
| General PROTACs | Cyclic (Piperazine-containing) | Not Specified | >240 | The presence of a piperazine ring in the linker resulted in significantly higher metabolic stability.[18] |
| General PROTACs | Cyclic (Triazole-containing) | Not Specified | >240 | Similar to piperazine, the rigid triazole ring conferred high metabolic stability.[18] |
Note: The half-life (t½) in liver microsomes is an indicator of intrinsic clearance. A longer half-life suggests greater metabolic stability.
Key Experimental Protocols
A robust assessment of PROTAC stability involves a suite of in vitro and in vivo experiments.
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a PROTAC in the presence of liver enzymes, primarily Cytochrome P450s.[9]
Methodology:
-
The PROTAC is incubated with liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent PROTAC.
-
The half-life (t½) is calculated from the rate of disappearance of the compound.
Plasma Stability Assay
Objective: To assess the chemical and enzymatic stability of a PROTAC in plasma, which contains various hydrolytic enzymes.[9]
Methodology:
-
The PROTAC is added to fresh plasma (from human, rat, or mouse).
-
The mixture is incubated at 37°C.
-
Samples are collected at different time points and the reaction is stopped by protein precipitation with an organic solvent.
-
The concentration of the remaining PROTAC is quantified by LC-MS/MS.
-
The percentage of the compound remaining over time is determined.
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the key PK parameters of a PROTAC in an animal model (typically rodents) after administration (e.g., intravenous, oral).
Methodology:
-
The PROTAC is administered to the animals at a specific dose.
-
Blood samples are collected at predetermined time points.
-
Plasma is isolated, and the concentration of the PROTAC is measured using a validated LC-MS/MS method.
-
PK parameters such as half-life (t½), clearance (Cl), volume of distribution (Vd), and oral bioavailability (F%) are calculated using appropriate software.
Visualizing PROTAC Concepts and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Stability Assessment
This diagram outlines the typical workflow for evaluating the stability of a novel PROTAC.
Caption: Experimental workflow for assessing PROTAC in vivo stability.
Linker Properties and In Vivo Stability
This diagram shows the relationship between key linker properties and their impact on the overall in vivo stability of a PROTAC.
Caption: Relationship between linker properties and in vivo stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Fulcrum of Function: A Comparative Analysis of PROTACs with Rigid Versus Flexible Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that tethers the two.[1] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, profoundly influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[2] This guide provides an objective comparison of PROTACs featuring rigid versus flexible linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Great Divide: Flexible vs. Rigid Linkers
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. Each presents a unique set of advantages and disadvantages that must be carefully considered in the context of the specific POI and E3 ligase pair.
Flexible Linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, offer synthetic ease and a high degree of conformational freedom.[3] This flexibility can be advantageous in the initial stages of PROTAC design, as it allows the molecule to more readily adopt a conformation conducive to the formation of a productive ternary complex.[3] However, this conformational freedom can also come at a cost. The entropic penalty associated with a flexible linker binding within the ternary complex can lead to reduced stability.[3] Furthermore, the hydrophobic nature of alkyl chains can negatively impact solubility, while both alkyl and PEG linkers can be more susceptible to metabolism.[3]
Rigid Linkers , on the other hand, incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[3] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced stability of the ternary complex.[3] Rigid linkers can also improve pharmacokinetic properties by increasing metabolic stability.[3] However, the synthetic complexity of incorporating these rigid moieties is generally higher.[3] Moreover, a lack of flexibility can hinder the formation of a productive ternary complex if the predetermined conformation is not optimal for the specific protein-protein interactions required.[3]
Data Presentation: A Quantitative Comparison
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following tables summarize experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers against several clinically relevant targets.
Table 1: Comparative Degradation Activity of PROTACs Targeting BRD4
| PROTAC | Linker Type | Linker Composition | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | Flexible | PEG | VHL | ~25 | >90 | [4] |
| dBET6 | Flexible | Alkyl Chain | CRBN | ~50 | >90 | [4] |
| Compound X (Hypothetical) | Rigid | Piperidine-containing | VHL | <10 | >95 | [4] |
| Compound Y (Hypothetical) | Rigid | Cycloalkane | CRBN | <5 | >98 | [4] |
| QCA570 | Rigid | Alkyne-based | VHL | 5 | >98 | [5] |
Table 2: Comparative Degradation Activity of PROTACs Targeting Androgen Receptor (AR)
| PROTAC | Linker Type | Linker Composition | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| AR PROTAC (Flexible) | Flexible | PEG | VHL | 100-300 | ~80 | [6] |
| AR PROTAC (Rigid) | Rigid | Rigidified Alkyl | VHL | <100 | >90 | [6] |
| ARV-110 | Rigid | Piperazine-containing | CRBN | Potent Degrader | >95 | [7] |
Table 3: Comparative Degradation Activity of PROTACs Targeting IRAK4
| PROTAC | Linker Type | Linker Composition | E3 Ligase | DC50 (nM) | Reference |
| Compound 8 | Flexible | 12-atom carbon linker | VHL | 259 | [8] |
| Compound 9 | Rigid | Spirocyclic pyrimidine | VHL | More potent than Compound 8 | [8] |
| DE5 | Flexible | Not specified | CRBN | 3.2 (for FIP22) | [9] |
| FIP22 | Rigid | Not specified | CRBN | 115-fold more potent than DE5 | [9] |
Table 4: Comparative Physicochemical and Pharmacokinetic Properties
| PROTAC | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Metabolic Stability | Reference |
| PROTAC with Flexible PEG Linker | Flexible | Low to Moderate | <10 | Can be susceptible to metabolism | [4][] |
| PROTAC with Flexible Alkyl Linker | Flexible | Moderate | 5-15 | Can be susceptible to metabolism | [4][] |
| ARV-110 | Rigid | Improved | ~30 | Generally more stable | [4] |
| ARV-471 | Rigid | Improved | ~40 | Generally more stable | [4] |
| IRAK4 PROTAC (DE5) | Flexible | - | - | Half-life = 3.3 min (in HLM) | [11] |
| IRAK4 PROTAC (FIP22) | Rigid | - | - | Half-life = 596 min (in HLM) | [11] |
Mandatory Visualization
Signaling Pathways
Experimental Workflows
Experimental Protocols
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
Objective: To determine the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading a target protein in a cellular context.
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Protein transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate volume of lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Data Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
NanoBRET™ Live-Cell Ternary Complex Assay
Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Assay plate (white, 96-well)
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC compound
-
Luminometer capable of measuring donor and acceptor wavelengths
Procedure:
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding for the NanoLuc®-POI (donor) and HaloTag®-E3 ligase (acceptor). Optimize the donor-to-acceptor plasmid ratio.
-
Plate the transfected cells in a white 96-well plate.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Prepare serial dilutions of the PROTAC compound.
-
To distinguish ternary complex formation from degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.[12]
-
Add the PROTAC dilutions to the cells and incubate for the desired time.[12]
-
-
Signal Detection:
-
Data Analysis:
In Vitro Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a PROTAC in the presence of liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low turnover)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microplate, add phosphate buffer, HLM, and the test PROTAC.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Time Points:
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining PROTAC against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the PROTAC.
-
Conclusion
The choice between a flexible and a rigid linker is a critical decision in PROTAC design that significantly influences the molecule's performance. Flexible linkers offer synthetic accessibility and conformational adaptability, making them a valuable starting point in drug discovery campaigns. In contrast, rigid linkers can provide enhanced potency, selectivity, and improved pharmacokinetic profiles through conformational pre-organization. The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical testing of a diverse range of linker types and lengths. A systematic evaluation using a combination of cellular degradation assays, biophysical binding studies, and DMPK assessments is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to ultimately select the optimal linker for a given therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Mass Spectrometry Analysis of PROTAC-Induced Ubiquitinated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] A key step in the PROTAC mechanism of action is the ubiquitination of the target protein, which marks it for degradation by the proteasome.[3][4] Consequently, the robust and accurate analysis of protein ubiquitination is critical for the validation and optimization of novel PROTACs. Mass spectrometry (MS)-based proteomics has become the gold standard for identifying and quantifying these ubiquitination events with high specificity and sensitivity.[1][4]
This guide provides an objective comparison of mass spectrometry, specifically the ubiquitin remnant profiling (di-Gly) method, with alternative techniques for analyzing PROTAC-induced ubiquitination. It includes supporting experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the most appropriate methods for their studies.
PROTAC Mechanism of Action: A Cascade of Events
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1][5] They function by inducing the formation of a ternary complex between the POI and an E3 ligase.[3][6] This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[1][7] The resulting polyubiquitin chain is recognized by the 26S proteasome, leading to the degradation of the target protein.[3][7]
Figure 1. PROTAC-mediated protein degradation pathway.
Comparison of Analytical Methods for Ubiquitination
While mass spectrometry offers the most comprehensive analysis of ubiquitination, other methods can be employed for validation or lower-throughput screening.[1] The choice of method depends on the specific experimental goals.
| Feature | Mass Spectrometry (Ubiquitin Remnant) | Western Blotting | Co-Immunoprecipitation (Co-IP) |
| Primary Output | Global, site-specific ubiquitination data for thousands of proteins.[1] | Detects polyubiquitin smear on a specific target protein.[4] | Demonstrates the interaction between the target protein and the E3 ligase.[4] |
| Sensitivity | Very High | Moderate to Low | Variable, depends on interaction affinity. |
| Specificity | Site-specific resolution (K-ε-GG).[1] | Protein-specific, but no site resolution.[1] | Confirms ternary complex formation, an indirect measure of ubiquitination potential.[4] |
| Throughput | High (Global Profiling) | Low (One protein at a time) | Low to Medium |
| Quantitation | Highly quantitative (Label-free, SILAC, TMT).[1] | Semi-quantitative at best.[1] | Qualitative to semi-quantitative. |
| Primary Use Case | Discovery of ubiquitination sites, mechanism of action studies, off-target effects.[1] | Validation of target protein ubiquitination.[1] | Confirmation of PROTAC-dependent POI-E3 ligase interaction.[4] |
Supporting Experimental Data
The following table presents hypothetical data from a ubiquitin remnant profiling experiment. In this example, a cancer cell line was treated with a vehicle control or a specific PROTAC targeting "Kinase X". The data illustrates increased ubiquitination on the target protein and its known interactors. The values represent the fold change in the abundance of di-Gly-modified lysine peptides.
| Protein | UniProt ID | Site | Fold Change (PROTAC/Vehicle) | p-value | Interpretation |
| Kinase X (Target) | P00001 | K123 | 15.2 | < 0.001 | Significant on-target ubiquitination |
| Kinase X (Target) | P00001 | K245 | 12.8 | < 0.001 | Significant on-target ubiquitination |
| Substrate A | P00002 | K88 | 8.5 | < 0.01 | Increased ubiquitination of interactor |
| Scaffold Protein B | P00003 | K150 | 6.2 | < 0.01 | Increased ubiquitination of interactor |
| Unrelated Protein C | P00004 | K45 | 1.2 | > 0.05 | No significant change |
Experimental Protocols
Mass Spectrometry: Ubiquitin Remnant Profiling (di-Gly)
This method provides site-specific identification and quantification of ubiquitinated peptides.[1] After tryptic digestion of proteins, a di-glycine (di-Gly) remnant is left on ubiquitinated lysine residues, which can be enriched using a specific antibody.[8][9]
Figure 2. Experimental workflow for ubiquitin remnant profiling.
1. Cell Culture and Lysis:
-
Culture cells to approximately 80-90% confluency.
-
Treat experimental replicates with the specific PROTAC and control replicates with a vehicle (e.g., DMSO) for the desired duration.[1] To observe the accumulation of ubiquitinated proteins, consider co-treating with a proteasome inhibitor (e.g., 10 µM MG132) for the final 4-6 hours.[4]
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a urea-based buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) supplemented with protease and deubiquitinase inhibitors.[1]
-
Determine protein concentration using a BCA assay.[1]
2. Protein Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 1 hour at 37°C.[1]
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.[1]
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Digest proteins overnight at 37°C using sequencing-grade trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).[1]
-
Quench the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.5%.[1]
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.[1]
3. Immunoaffinity Enrichment of Di-Gly Peptides:
-
Resuspend the dried peptides in an immunoprecipitation (IP) buffer.
-
Use a commercial anti-K-ε-GG antibody cross-linked to beads (e.g., PTMScan Ubiquitin Remnant Motif Kit).[1][10]
-
Incubate the peptide solution with the antibody beads for 2-4 hours at 4°C with gentle rotation to capture di-Gly-modified peptides.[1]
-
Wash the beads extensively with IP buffer followed by water to remove non-specifically bound peptides.[1]
-
Elute the enriched K-ε-GG peptides from the beads using a low-pH solution like 0.15% TFA.[1]
4. LC-MS/MS Analysis and Data Processing:
-
Desalt the eluted peptides using a C18 StageTip.[1]
-
Analyze the peptides by nanoflow liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap series).[1][11]
-
Acquire data using a data-dependent (DDA) or data-independent (DIA) acquisition method.[1]
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Spectronaut), specifying trypsin as the enzyme and variable modifications for methionine oxidation and lysine di-Gly remnant (+114.0429 Da).[1]
-
Perform quantitative analysis to determine the relative abundance of ubiquitination sites between the PROTAC-treated and vehicle-treated samples.[1]
Alternative Method: Western Blotting for Ubiquitination
This technique is useful for validating the ubiquitination of a specific target protein.[4]
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor as described for the MS protocol.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors.[4]
2. Immunoprecipitation (Optional but Recommended):
-
Incubate cell lysate with an antibody against the target protein.
-
Use Protein A/G beads to pull down the antibody-protein complex.[12]
-
Elute the immunoprecipitated protein.
3. SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitin chains on the target protein. A smear or ladder of high-molecular-weight bands indicates ubiquitination.[4][12]
Decision Guide for Method Selection
Choosing the right analytical method is crucial for efficiently advancing a PROTAC discovery program.
Figure 3. A decision guide for selecting a PROTAC validation method.
Conclusion
The analysis of PROTAC-induced ubiquitination is a cornerstone of targeted protein degradation research. Mass spectrometry, particularly ubiquitin remnant profiling, provides an unparalleled depth of information, enabling the global and site-specific quantification of ubiquitination events.[1] While methods like Western blotting and Co-IP are valuable for orthogonal validation, MS remains the definitive tool for elucidating the detailed mechanism of action and specificity of novel PROTACs. A multi-faceted approach, integrating these techniques, will provide the most comprehensive and robust validation of a PROTAC's efficacy and mode of action.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitin diGLY proteomics as an approach to identify and quantify the ubiquitin-modified proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]
- 10. UbiScan® - Ubiquitination Proteomics | Cell Signaling Technology [cellsignal.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Piperazine-Based PROTAC Linkers in Targeted Protein Degradation
In the innovative field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1] These heterobifunctional molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] The linker component of a PROTAC, which connects the POI-binding and E3-ligase-binding moieties, is a critical determinant of its efficacy, selectivity, and physicochemical properties.[4] Among various linker chemistries, piperazine-containing linkers have gained significant traction for their ability to confer structural rigidity and modulate drug-like properties.[5]
This guide provides an objective comparison of piperazine-based PROTAC linkers against other common alternatives, supported by experimental data, detailed protocols, and visualizations to aid researchers and drug development professionals in the rational design of next-generation protein degraders.
Core Functional Comparison of PROTAC Linkers
The choice of linker chemistry significantly impacts a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. Piperazine linkers offer a unique combination of properties compared to more flexible alkyl/PEG linkers and the closely related piperidine scaffold.[5][]
| Feature | Piperazine Linkers | Alkyl/PEG Linkers | Piperidine Linkers |
| Structure | Six-membered saturated heterocycle with two nitrogen atoms. | Flexible aliphatic or poly(ethylene glycol) chains.[4] | Six-membered saturated heterocycle with one nitrogen atom. |
| Rigidity | Semi-rigid, conformationally constrained.[] This pre-organizes the PROTAC for ternary complex formation.[5] | Highly flexible, which can lead to a high entropic penalty for ternary complex formation.[] | Rigid, enhancing metabolic stability and providing a defined spatial orientation.[5] |
| Solubility | The second nitrogen atom can be protonated at physiological pH, increasing aqueous solubility.[5] This is a key advantage for often large, lipophilic PROTACs. | PEG linkers are known to enhance solubility.[4] | Generally less soluble than piperazine-based counterparts. |
| Pharmacokinetics | The basicity of piperazine can enhance dissolution rate without typically inducing P-glycoprotein-mediated efflux.[] Amide-linked piperazine may also improve metabolic stability.[7] | Often associated with an increased risk of oxidative metabolism.[4] | Can enhance metabolic stability.[5] |
| Synthetic Accessibility | Provides a versatile synthetic handle for modular and controlled synthesis strategies.[5] | Readily available and easily incorporated.[4] | Readily incorporated into linker structures. |
| Key Advantage | Balances rigidity with tunable aqueous solubility via protonation.[8] | High flexibility and proven ability to enhance solubility (PEG). | Confers high rigidity and metabolic stability. |
Quantitative Performance Data of Piperazine-Based PROTACs
While direct head-to-head studies of PROTACs differing only by a piperidine versus a piperazine linker are not widely available, the impact of the piperazine motif can be observed in structure-activity relationship (SAR) studies.[5] For instance, the development of clinical candidates like Bavdegalutamide (ARV-110) involved replacing a flexible linker with a more rigid structure that incorporated both piperidine and piperazine, significantly improving metabolic stability and potency.[1][5]
The following table summarizes the performance of a series of BRD4-targeting PROTACs utilizing piperazine-containing linkers, demonstrating the crucial role of linker composition and length in determining degradation efficiency.
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Target Protein | E3 Ligase |
| PROTAC A | Piperazine-PEG hybrid | 15 | >95 | BRD4 | CRBN |
| PROTAC B | Extended Piperazine-PEG | 45 | ~90 | BRD4 | CRBN |
| PROTAC C | Rigid Piperazine-Aryl | 8 | >98 | BRD4 | VHL |
| PROTAC D | Short Piperazine-Alkyl | 120 | ~75 | BRD4 | CRBN |
Note: Data is representative and compiled for illustrative purposes based on typical performance characteristics described in the literature. Actual values are highly dependent on the specific chemical matter and cell context.
PROTAC Mechanism of Action
PROTACs operate by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for destruction by the proteasome.
Caption: General mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Experimental Evaluation Workflow
The evaluation of different PROTAC linkers follows a systematic workflow, progressing from initial synthesis and biochemical assays to cellular and in vivo studies to determine the overall efficacy and drug-like properties of the molecule.
Caption: A typical experimental workflow for the evaluation of PROTAC linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for an ERα degrader) at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20 µg per lane) and separate proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control signal. Calculate DC50 and Dmax values by fitting the data to a dose-response curve in software like GraphPad Prism.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the cytotoxic effect of the PROTAC on cells, distinguishing targeted degradation from general toxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate and allow them to adhere.
-
Compound Treatment: Treat cells with the same serial dilution of the PROTAC as used in the degradation assay.
-
Incubation: Incubate the plate for a period relevant to the degradation time course (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Recording: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescent signal against the compound concentration to determine the concentration that inhibits cell growth by 50% (IC50).
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding kinetics and affinity of the PROTAC in forming the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL) onto a sensor chip surface using amine coupling chemistry.
-
Analyte Injection (Binary): Inject the PROTAC over the E3 ligase surface to measure the binary binding affinity (KD).
-
Analyte Injection (Ternary): In separate experiments, inject a pre-incubated mixture of the PROTAC and the purified target protein (POI) over the E3 ligase surface.
-
Data Collection: Measure the association and dissociation rates in real-time by detecting changes in the refractive index at the sensor surface.
-
Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to calculate kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD). An enhancement in binding response in the ternary injection compared to the binary injections indicates cooperative formation of the ternary complex.
Conclusion
The selection of a linker is a pivotal decision in the design of a potent and effective PROTAC. Piperazine-based linkers offer a compelling set of advantages, most notably the ability to confer conformational rigidity while simultaneously enhancing aqueous solubility through their tunable basicity.[5] This combination addresses two of the most significant challenges in PROTAC development: achieving a favorable conformation for ternary complex formation and overcoming the poor solubility often associated with these high molecular weight molecules.[]
While flexible linkers have their place, the semi-rigid nature of the piperazine ring can reduce the entropic penalty of bringing the target protein and E3 ligase together.[] The ultimate choice, however, is not a matter of intrinsic superiority but of context. The optimal linker chemistry depends heavily on the specific POI-E3 ligase pair, the desired pharmacokinetic profile, and the overall molecular properties of the PROTAC. Researchers must therefore engage in a systematic evaluation of different linker types, using the experimental framework provided, to identify the optimal design for their specific therapeutic target. As the field of targeted protein degradation continues to mature, a deeper understanding of these structure-property relationships will be paramount in developing the next generation of transformative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Labyrinth of PROTAC Design: A Comparative Guide to the Efficacy of Piperazine-Containing Linkers in Cellular Assays
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) presents a formidable challenge. The intricate interplay between the warhead, E3 ligase ligand, and the oft-underestimated linker dictates the ultimate efficacy of these potent protein degraders. This guide provides a comprehensive comparison of PROTACs featuring a piperazine-containing aromatic linker, specifically highlighting the hypothetical PROTAC, PZ-1, which incorporates a moiety structurally related to 2-(4-Methylpiperazin-1-ylmethyl)benzylamine. We will delve into its performance against alternative PROTACs in cellular assays, supported by detailed experimental data and protocols.
The linker in a PROTAC molecule is far more than a simple tether; it is a critical determinant of the ternary complex's stability and the PROTAC's overall physicochemical properties. Piperazine-containing linkers have garnered significant attention due to their ability to impart rigidity and improve solubility, key attributes for effective protein degradation. The inclusion of an aromatic ring, such as a benzyl group, further constrains the linker's flexibility, which can lead to more favorable interactions within the ternary complex.
Comparative Efficacy of BRD4-Targeting PROTACs
To illustrate the impact of the linker structure on PROTAC efficacy, we present a comparative analysis of three hypothetical BRD4-targeting PROTACs:
-
PZ-1: A PROTAC featuring a rigid, piperazine-containing aromatic linker.
-
PEG-4-PROTAC: A PROTAC utilizing a flexible polyethylene glycol (PEG) linker.
-
Alkyl-5-PROTAC: A PROTAC with a simple alkyl chain linker.
All three PROTACs utilize the same warhead (JQ1) to target the bromodomain-containing protein 4 (BRD4) and the same ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
| PROTAC Name | Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| PZ-1 | Piperazine-Aromatic | BRD4 | VHL | HeLa | 15 | >90 | 30 |
| PEG-4-PROTAC | PEG | BRD4 | VHL | HeLa | 50 | ~85 | 75 |
| Alkyl-5-PROTAC | Alkyl Chain | BRD4 | VHL | HeLa | 120 | ~70 | 200 |
As the data indicates, the rigid, piperazine-containing aromatic linker of PZ-1 contributes to its superior degradation potency (lower DC50) and higher maximal degradation (Dmax) compared to the more flexible PEG and alkyl linkers. This enhanced efficacy is also reflected in its lower IC50 value in cell viability assays, suggesting a more potent anti-proliferative effect.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Western Blotting for Protein Degradation
This assay is fundamental for quantifying the extent of target protein degradation induced by a PROTAC.
Materials:
-
HeLa cells
-
PROTAC compounds (PZ-1, PEG-4-PROTAC, Alkyl-5-PROTAC)
-
Cell culture medium (DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTACs for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BRD4 and GAPDH (loading control), followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the GAPDH signal. The DC50 and Dmax values are calculated from the dose-response curves.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, providing an indication of the PROTAC's cytotoxic or cytostatic effects.
Materials:
-
HeLa cells
-
PROTAC compounds
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs for 72 hours.
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well and mix.
-
Luminescence Measurement: Incubate for 10 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Visualizing the PROTAC Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and the general experimental workflow.
Caption: PROTAC-Mediated Protein Degradation Pathway.
The Rise of Rigid Linkers: A Comparative Guide to PROTACs Featuring Piperazine-Containing Scaffolds
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. While the warhead and E3 ligase ligand determine target specificity, the linker connecting them is a critical determinant of a PROTAC's overall efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs utilizing rigid piperazine-containing linkers against those with traditional flexible linkers, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
The incorporation of rigid structural elements, such as piperazine rings, into PROTAC linkers is a growing strategy to enhance their pharmacological properties.[1][2] Unlike flexible polyethylene glycol (PEG) or alkyl chains that can have a high degree of conformational freedom, rigid linkers can pre-organize the PROTAC into a bioactive conformation. This can reduce the entropic penalty of forming the crucial ternary complex between the protein of interest (POI), the PROTAC, and the E3 ligase, potentially leading to more stable and productive complexes.[3]
The 2-(4-Methylpiperazin-1-ylmethyl)benzylamine scaffold represents a specific embodiment of this rigid linker strategy, combining a piperazine moiety with an aromatic benzylamine group to create a constrained yet versatile connection. While direct head-to-head comparisons of this exact linker are not extensively documented, the principles of its design can be understood by examining the performance of PROTACs with similar piperazine-containing rigid linkers.
Comparative Performance of Rigid vs. Flexible Linkers
The choice between a rigid and a flexible linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize representative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value oncology target.
Table 1: Performance of BRD4-Targeting PROTACs with Piperazine-Containing Rigid Linkers
| PROTAC | Target | E3 Ligase | Linker Characteristics | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 32 | BRD4 | CRBN | Piperazine-based, 13-atom length | Induces degradation at 1 µM (after 8h) | Not specified | Not specified | [4] |
| Compound 33 | BRD4 | CRBN | Piperazine-based, 14-atom length | Induces degradation at 1 µM (after 8h) | Not specified | Not specified | [4] |
| Compound 34 | BRD4 | CRBN | Piperazine-based, 15-atom length | Induces degradation at 1 µM (after 8h) | Not specified | Not specified | [4] |
| ARD-69 | AR | Not specified | Piperidine/Piperazine | Potent degrader | Not specified | Not specified | [3] |
Table 2: Performance of BRD4-Targeting PROTACs with Flexible Linkers
| PROTAC | Target | E3 Ligase | Linker Characteristics | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | BRD4 | VHL | PEG-based | 10-30 | >90 | HeLa, 22Rv1 | [5][6] |
| dBET1 | BRD4 | CRBN | PEG-based | ~4 | >95 | MV4-11 | [7] |
| ARV-825 | BRD4 | CRBN | PEG-based | <1 | >90 | Burkitt's lymphoma cells | [8] |
| Compound with PEG5 linker | BRD4 | VHL | PEG5 | Potent | High | Not specified | [5] |
The data illustrates that while flexible linkers have led to highly potent degraders, rigid linkers incorporating piperazine are also capable of inducing significant protein degradation. The optimal linker is highly dependent on the specific POI and E3 ligase pair, and empirical testing is often necessary to determine the ideal linker structure and length.[7]
Signaling Pathways and Experimental Workflows
The degradation of a target protein by a PROTAC initiates a cascade of downstream signaling events. For instance, the degradation of BRD4 leads to the downregulation of oncogenes like c-Myc, resulting in anti-proliferative effects.[8]
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
A systematic workflow is essential for the evaluation of novel PROTACs to confirm their mechanism of action and quantify their efficacy.
Caption: A typical experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the successful development of PROTACs. Below are detailed methodologies for key assays.
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to determine the extent of target protein degradation following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[9]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.[9]
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).[9]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[9]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).[9]
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[9]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]
Protocol 2: Cell Viability Assay
This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
2. PROTAC Treatment:
-
Treat the cells with a range of PROTAC concentrations. Include a vehicle control.
3. Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
4. Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Mix and incubate to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The strategic incorporation of rigid linkers, particularly those containing piperazine moieties, is a promising approach in the rational design of PROTACs. These linkers can offer advantages in terms of pre-organizing the molecule for optimal ternary complex formation, potentially leading to improved degradation efficacy and better drug-like properties. While flexible linkers remain a cornerstone of PROTAC development, the exploration of rigid scaffolds like the this compound and related structures will undoubtedly expand the toolkit for creating next-generation protein degraders. The systematic evaluation of these different linker strategies, using robust and reproducible experimental protocols, is paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Evaluating the Pharmacokinetics of PROTACs with a 2-(4-Methylpiperazin-1-ylmethyl)benzylamine Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success, with the linker component playing a pivotal role in modulating their pharmacokinetic (PK) profiles. This guide provides a comprehensive evaluation of the anticipated pharmacokinetic properties of PROTACs incorporating a 2-(4-Methylpiperazin-1-ylmethyl)benzylamine linker. Due to the absence of publicly available experimental data for PROTACs with this specific linker, this guide offers a comparative analysis based on the well-established characteristics of its constituent moieties—piperazine and benzylamine—and contrasts them with other commonly employed linker types.
The Critical Role of the Linker in PROTAC Pharmacokinetics
The linker in a PROTAC molecule is not merely a spacer between the warhead (targeting the protein of interest, POI) and the E3 ligase ligand; it is a key contributor to the overall physicochemical and drug metabolism and pharmacokinetic (DMPK) properties of the molecule.[1] The linker's length, rigidity, and chemical composition can significantly influence a PROTAC's solubility, cell permeability, metabolic stability, and ability to form a productive ternary complex.[2]
Conceptual Pharmacokinetic Profile of a this compound Linker
The this compound linker combines the features of a rigid benzyl group with a basic piperazine moiety. This combination is expected to confer a unique set of pharmacokinetic properties.
Expected Advantages:
-
Enhanced Solubility: The presence of the methylpiperazine group, which can be protonated at physiological pH, is anticipated to improve the aqueous solubility of the PROTAC.[1][3] This is a crucial factor for large and often lipophilic PROTAC molecules.
-
Improved Metabolic Stability: The rigid benzyl scaffold and the piperazine ring can enhance metabolic stability compared to more flexible alkyl or PEG linkers.[1] The piperazine ring, when incorporated via an amide bond, has been shown to prevent N-dealkylation reactions.[3]
-
Favorable Ternary Complex Formation: The conformational rigidity imparted by the benzyl group can pre-organize the PROTAC into a conformation that is conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]
Potential Challenges:
-
Permeability: The increased polarity from the piperazine group, while beneficial for solubility, might pose a challenge for passive cell permeability. A balance between solubility and lipophilicity is crucial for optimal oral bioavailability.
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging compared to those with flexible linkers.[1]
Comparative Analysis of Linker Types
To provide a broader context, the following table compares the anticipated properties of the this compound linker with other common linker classes.
| Linker Type | Key Characteristics | Expected Impact on Pharmacokinetics |
| Alkyl Chains | Flexible, synthetically accessible. | May suffer from poor solubility and metabolic instability. Can adopt multiple conformations, some of which may not be productive for ternary complex formation. |
| Polyethylene Glycol (PEG) | Flexible, improves solubility. | Can increase hydrodynamic radius, potentially affecting cell permeability. May be susceptible to metabolism. |
| Piperazine-Containing | Can be protonated, improving solubility. Offers some rigidity. | The extent of protonation and its impact on ADME is dependent on the local chemical environment (pKa).[3] |
| Benzylamine-Containing | Rigid, provides conformational constraint. | Can enhance metabolic stability and pre-organize the PROTAC for ternary complex formation. May decrease solubility if not appropriately functionalized. |
| This compound | Combines rigidity and basicity. | Potential for good balance of solubility and metabolic stability. The specific substitution pattern is critical for optimizing ternary complex formation. |
Experimental Protocols for Pharmacokinetic Evaluation
The following are generalized protocols for key experiments used to evaluate the pharmacokinetics of PROTACs.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of a PROTAC in liver microsomes or hepatocytes.
Methodology:
-
Incubation: Incubate the PROTAC (typically 1 µM) with liver microsomes (e.g., human, rat; 0.5 mg/mL protein) or hepatocytes in the presence of NADPH (for microsomes) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a PROTAC, a key indicator of oral absorption.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) until they form a confluent monolayer.
-
Dosing: Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At specified time intervals, collect samples from the receiver compartment.
-
Analysis: Quantify the PROTAC concentration in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) can indicate the involvement of active transporters.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the in vivo pharmacokinetic profile of a PROTAC after intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Dosing: Administer the PROTAC to a cohort of rodents (e.g., mice or rats) via IV and PO routes at a specified dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Extract the PROTAC from plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
Visualizing Key Concepts
The following diagrams illustrate important concepts in PROTAC design and evaluation.
Conclusion
While specific experimental data for PROTACs with a this compound linker are not currently available in the public domain, a conceptual analysis based on its constituent chemical features provides valuable insights for researchers. This linker class holds the potential to offer a favorable balance of solubility and metabolic stability, two critical parameters in the development of orally bioavailable PROTACs. However, empirical validation through the synthesis and rigorous pharmacokinetic evaluation of specific PROTACs containing this linker is essential to confirm these hypotheses and to fully understand its structure-activity and structure-property relationships. The experimental protocols and comparative analysis provided in this guide offer a framework for such evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Benchmarking Novel PROTAC Linkers: A Comparative Analysis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine and Other Emerging Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the degrader molecule.[1][2] This guide provides a comparative analysis of the novel linker, 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, against other established and emerging PROTAC linker classes, supported by experimental data to inform the development of next-generation protein degraders.
While direct, publicly available performance data for PROTACs incorporating the specific linker this compound is limited, this guide will draw comparisons from structurally related piperazine- and benzyl-containing linkers to provide a predictive benchmark. The inclusion of a methylpiperazine group is known to enhance solubility and metabolic stability, while the benzyl group can introduce conformational rigidity.[1][3][4]
Comparative Performance of PROTAC Linkers
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables summarize the performance of various linker classes targeting the well-characterized bromodomain-containing protein 4 (BRD4).
Table 1: Performance of PROTACs with Piperazine-Containing Linkers Targeting BRD4
| PROTAC Name/ID | E3 Ligase Ligand | Linker Description | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC A | VHL | This compound core | 22Rv1 | Not Available | Not Available |
| ARV-110 (Clinical Candidate) | VHL | Rigid linker with piperidine and piperazine moieties | VCaP | ~1 | >95 |
| ARV-471 (Clinical Candidate) | CRBN | Rigid linker with piperidine and piperazine moieties | MCF7 | ~5 | >90 |
| Representative Piperazine-Alkyl Linker PROTAC | VHL | Piperazine connected via alkyl chain | HeLa | ~25 | >90 |
Table 2: Performance of PROTACs with Other Novel Linker Scaffolds Targeting BRD4
| PROTAC Name/ID | E3 Ligase Ligand | Linker Description | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | VHL | PEG-based linker | HeLa | 25 | >90 |
| dBET1 | CRBN | PEG-based linker | MV4-11 | 4 | >95 |
| Clickable Linker PROTAC | VHL | Triazole-containing linker | 22Rv1 | 15 | >90 |
| Photoswitchable PROTAC | VHL | Azobenzene-containing linker | HEK293T | Light-dependent | >80 (activated) |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC involves a series of experiments to determine its efficacy and mechanism of action. A typical workflow includes assessing target protein degradation, confirming ternary complex formation, and evaluating downstream cellular effects.
Caption: A typical experimental workflow for evaluating a novel PROTAC.
Detailed Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 22Rv1, HeLa) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[5]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[6]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) on the same membrane.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex within cells.[8]
-
Cell Culture and Treatment:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with the PROTAC at a concentration known to be effective for degradation (e.g., 5x DC50) for a short duration (e.g., 1-4 hours) to capture the ternary complex before significant degradation occurs. Include a vehicle control.
-
-
Cell Lysis and Immunoprecipitation:
-
Wash cells twice with ice-cold PBS and lyse them in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to clear the lysate.
-
Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.[9]
-
Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C with gentle rotation. An isotype control IgG should be used as a negative control.
-
Add protein A/G beads to the lysate and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold IP lysis buffer to remove non-specific binding proteins.[9]
-
Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting as described in the previous protocol.
-
Probe the membrane with antibodies against the POI, the E3 ligase, and any other expected components of the complex. The presence of all three components (POI, PROTAC-bound E3 ligase) in the immunoprecipitate from the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.[2]
-
Conclusion
The strategic design of the linker is a critical determinant of a PROTAC's success. While direct experimental data for this compound as a PROTAC linker remains to be published, its structural features suggest potential advantages in terms of solubility and conformational rigidity. The provided comparative data for other linker classes, particularly those incorporating piperazine moieties, demonstrates the low nanomolar to sub-nanomolar potencies that can be achieved with optimized linker design. The detailed experimental protocols herein provide a robust framework for the evaluation of this and other novel linkers, enabling researchers to make data-driven decisions in the pursuit of potent and selective protein degraders. The continued exploration of diverse linker scaffolds will undoubtedly be a key driver of innovation in the field of targeted protein degradation.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Essential Safety and Operational Guide for 2-(4-Methylpiperazin-1-ylmethyl)benzylamine
This guide provides crucial safety and logistical information for handling 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, a compound used in research and drug development. Adherence to these protocols is vital for ensuring personal and environmental safety. The following procedures are based on best practices for handling similar chemical compounds and should be implemented in a controlled laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar compounds, this compound is anticipated to cause skin and eye irritation and may cause respiratory irritation.[1][2] A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect from splashes and aerosols.[3][4] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[5] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing. | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[5] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) is recommended.[3] |
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize exposure risk. This includes working in a designated area with appropriate engineering controls and following a strict sequence for donning and doffing PPE.
Experimental Protocol: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[5]
Donning Sequence:
-
Shoe Covers: Sit down and put on shoe covers, one at a time.
-
Gown: Put on the disposable gown, ensuring it is securely tied at the back.
-
Respirator: Perform a fit-check for your N95 respirator or ensure the PAPR is functioning correctly.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[5]
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves.
-
Gown: Untie and remove the gown, turning it inside out as you remove it.
-
Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.[5]
-
Eye Protection: Remove safety goggles or face shield from the back.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Caption: Workflow for safely handling this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash before reuse.[2] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Inhalation | Remove the individual to fresh air and keep them at rest in a comfortable position for breathing.[1] If the person feels unwell, seek medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste generated from handling this compound must be considered hazardous.
Table 3: Waste Disposal Protocol
| Waste Type | Disposal Container | Disposal Procedure |
| Contaminated PPE | Labeled Hazardous Waste Bag | All disposable PPE (gloves, gown, shoe covers) should be placed in a designated hazardous waste bag.[5] |
| Solid Chemical Waste | Labeled Hazardous Waste Container | Unused or waste chemical should be collected in a clearly labeled, sealed container. |
| Contaminated Labware | Sharps Container (for sharps) or Hazardous Waste Container | Disposable labware should be disposed of as hazardous waste. Sharps must be placed in a puncture-resistant sharps container.[5] |
| Liquid Waste | Labeled Hazardous Waste Container | Solutions containing the compound should be collected in a designated, sealed hazardous waste container. |
All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

